Ingenol-5,20-acetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1S,4S,5R,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14+,15-,16+,17+,19-,22+,23-/m1/s1 |
InChI Key |
ONMDPPVVEFWDOD-DVBBJZJXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ingenol-5,20-acetonide is a key semi-synthetic intermediate derived from ingenol (B1671944), a natural product extracted from the seeds of plants such as Euphorbia lathyris L and Euphorbia peplus. Its primary role in pharmaceutical research and development is as a stable precursor for the synthesis of various ingenol esters. These esters, notably ingenol mebutate (PEP005), are potent activators of Protein Kinase C (PKC) and have demonstrated significant biological activities, including anti-cancer and immune-modulating effects. This guide provides a comprehensive overview of the basic properties, synthesis, and the biological context of this compound.
Physicochemical Properties
This compound is a white solid with improved stability compared to its parent compound, ingenol.[] This enhanced stability makes it a more practical starting material for further chemical modifications. The acetonide group protects the C5 and C20 hydroxyl groups of ingenol, preventing unwanted side reactions and degradation.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 77573-43-4 | [] |
| Molecular Formula | C₂₃H₃₂O₅ | - |
| Molecular Weight | 388.50 g/mol | - |
| Appearance | White Solid | [] |
| Solubility | Soluble in methanol, DMSO, dichloromethane, acetone, and ethyl acetate.[] | [] |
| Storage Conditions | Stable for at least 1 year when stored at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[][2] | [][2] |
Role in Synthesis and Experimental Protocols
This compound is a crucial starting material for the synthesis of biologically active ingenol derivatives. The acetonide protection allows for selective modification of the C3 hydroxyl group.
Synthesis of Ingenol Disoxate from this compound
A notable application of this compound is in the synthesis of ingenol disoxate, a novel ingenol ester with improved properties for the treatment of actinic keratosis.[3]
Experimental Protocol:
-
Step A: Microwave-assisted coupling:
-
This compound is coupled with a suitable reagent in the presence of 4-Dimethylaminopyridine (DMAP) and N,N'-Diisopropylethylamine (DIPEA) as catalysts.[3]
-
The reaction is carried out in acetonitrile (B52724) at 150°C under microwave irradiation, yielding the desired ester at the C3 position with a reported yield of 94%.[3]
-
-
Step B: Deprotection:
Biological Context and Mechanism of Action of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly ingenol esters, are potent biological modulators. The most well-studied of these is ingenol mebutate, an activator of Protein Kinase C (PKC).[4]
Protein Kinase C (PKC) Activation
Ingenol esters are known to be potent activators of the PKC family of isoenzymes.[5] Specifically, they have been shown to activate both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[5] The activation of PKCδ is particularly linked to the pro-apoptotic effects of these compounds in cancer cells.[5][6]
Downstream Signaling Pathways
The activation of PKC by ingenol esters triggers a cascade of downstream signaling events. These pathways play a crucial role in the observed anti-cancer effects.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Activation of PKC can lead to the phosphorylation and activation of the Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] This pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[6]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Ingenol mebutate treatment has been shown to lead to the inhibition of the PI3K/AKT signaling pathway.[6] This pathway is critical for cell survival, and its inhibition contributes to the pro-apoptotic effects of the compound.[6]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Ingenol-5,20-acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate in the production of various ingenol (B1671944) derivatives, a class of diterpenoids that have garnered significant interest in pharmacology for their potent biological activities. The parent compound, ingenol, was first isolated from the latex of Euphorbia ingens in 1968, and its complex structure was fully elucidated in 1970. Due to its intricate and strained molecular architecture, the total synthesis of ingenol has been a formidable challenge for organic chemists. The development of this compound as a stable intermediate has been crucial in enabling the semi-synthesis of various ingenol esters, including the commercially successful drug ingenol mebutate, used for the treatment of actinic keratosis. This technical guide provides an in-depth overview of the discovery, isolation, and chemical manipulation of this compound, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 77573-43-4 | [][2][3] |
| Molecular Formula | C₂₃H₃₂O₅ | [] |
| Molecular Weight | 388.50 g/mol | [] |
| Appearance | White solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972), and Methanol (B129727). | [3] |
| Storage | Store at -20°C for long-term stability. | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data.
Note: Specific, high-resolution spectra for this compound are not widely published in publicly accessible literature. The data presented here are based on typical values for similar ingenane (B1209409) diterpenoids and information from commercial suppliers. Researchers should obtain and interpret their own analytical data for definitive structural confirmation.
| Technique | Expected Data |
| ¹H NMR | Complex multiplet signals in the aliphatic and olefinic regions, characteristic of the ingenane skeleton. Presence of singlets for the methyl groups of the acetonide protecting group. |
| ¹³C NMR | Signals corresponding to the carbonyl group, olefinic carbons, and the intricate fused ring system. Resonances for the acetonide methyl and quaternary carbons. |
| IR (Infrared) | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and C-O stretching vibrations. |
| MS (Mass Spec.) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Isolation of Ingenol from Euphorbia Species
The parent compound, ingenol, is naturally found in plants of the Euphorbia genus. The following is a general protocol for its extraction and isolation.
Caption: General workflow for the isolation of ingenol.
-
Extraction: The dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is extracted with a polar solvent such as methanol at room temperature with stirring.
-
Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between a methanol/water mixture and a nonpolar solvent (e.g., heptane (B126788) or hexane) to remove lipids and other nonpolar impurities.
-
Chromatographic Purification: The polar layer is then subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, using a gradient of solvents (e.g., ethyl acetate in hexane) to separate the different compounds.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing ingenol are further purified by preparative HPLC to yield the pure compound.
Synthesis of this compound from Ingenol
This compound is synthesized from ingenol through a protection reaction of the 5- and 20-hydroxyl groups. This acetonide protection enhances the stability of the ingenol core and allows for selective modification of the C3 hydroxyl group.
Caption: Synthetic workflow for this compound.
-
Reaction Setup: Ingenol is dissolved in a mixture of acetone and 2,2-dimethoxypropane.
-
Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the solution.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Signaling Pathway of Ingenol Derivatives
This compound itself is a synthetic intermediate and not typically studied for its direct biological activity. However, the ingenol scaffold is the pharmacophore responsible for the biological effects of ingenol esters. The primary mechanism of action of ingenol derivatives, such as ingenol mebutate, involves the activation of Protein Kinase C (PKC).[4][5] This activation triggers a dual mechanism of action: direct cytotoxicity in tumor cells and an inflammatory response that leads to immune-mediated cell killing.[6]
Caption: Simplified signaling pathway of ingenol derivatives.
The activation of various PKC isoforms by ingenol derivatives leads to a cascade of downstream signaling events.[7][8] This includes the activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways, which are critical regulators of inflammation and cell survival.[8] Furthermore, ingenol derivatives can induce mitochondrial dysfunction, leading directly to cell death through apoptosis or necrosis.[4] The inflammatory response involves the release of cytokines and chemokines, which recruit immune cells to the site of application, contributing to the clearance of aberrant cells.[6]
Conclusion
This compound is a vital molecule in the semi-synthesis of pharmacologically important ingenol derivatives. Its stable, protected structure allows for precise chemical modifications at other positions of the ingenol core. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists working on the development of new ingenol-based therapeutics. Further research into the specific biological activities of a wider range of ingenol derivatives, facilitated by the use of intermediates like this compound, holds significant promise for the discovery of novel treatments for various diseases.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:77573-43-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ingenol-5,20-acetonide from Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide, a derivative of the diterpene ingenol (B1671944) isolated from plants of the Euphorbia genus, serves as a critical intermediate in the semi-synthesis of various biologically active ingenol esters, most notably ingenol mebutate. Euphorbia lathyris, commonly known as caper spurge, is a significant botanical source for the precursor, ingenol. The potent biological activity of ingenol derivatives, primarily mediated through the activation of Protein Kinase C (PKC), has positioned them as subjects of intense research in oncology and dermatology. This technical guide provides a comprehensive overview of this compound, encompassing its isolation from Euphorbia lathyris, its chemical properties, and its role in the synthesis of pharmacologically active compounds. Furthermore, this document details the downstream signaling pathways and cellular responses elicited by its derivatives, supported by experimental protocols and quantitative data.
Introduction
The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ingenane (B1209409) diterpenes, characterized by a unique bridged, tetracyclic carbon skeleton, have garnered considerable attention for their potent pro-inflammatory and anti-tumor activities. Ingenol, a key member of this class, is abundantly found as various esters in the latex and seeds of Euphorbia species. Euphorbia lathyris has been identified as a viable and cost-effective source for the isolation of ingenol.
This compound is a protected derivative of ingenol, crucial for the regioselective synthesis of ingenol-3-esters, such as ingenol mebutate (Picato®), which was approved for the topical treatment of actinic keratosis. The acetonide group protects the C-5 and C-20 hydroxyl groups, allowing for specific modifications at the C-3 position. This guide will delve into the technical aspects of sourcing, synthesizing, and characterizing the biological effects of ingenol derivatives, with a focus on the pathways initiated by the activation of Protein Kinase C.
Sourcing and Synthesis of this compound
Isolation of Ingenol from Euphorbia lathyris
Euphorbia lathyris seeds are the primary source material for obtaining ingenol. The general procedure involves the extraction of ingenol esters from the plant material, followed by hydrolysis to yield the parent ingenol.
Experimental Protocol: Isolation of Ingenol
-
Extraction: Powdered Euphorbia lathyris seeds are subjected to extraction with a solvent such as methanol.
-
Hydrolysis: The crude extract containing a mixture of ingenol esters is then subjected to basic hydrolysis. A common method involves stirring the methanolic extract with sodium methoxide (B1231860) for several hours. This process cleaves the ester groups to yield ingenol.
-
Purification: The resulting ingenol is then purified from the reaction mixture. This typically involves a series of chromatographic steps, including silica (B1680970) gel column chromatography.
Synthesis of this compound
This compound is synthesized from purified ingenol to protect the C-5 and C-20 hydroxyl groups.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Purified ingenol is dissolved in acetone.
-
Catalysis: A catalytic amount of an acid, such as pyridinium (B92312) p-toluenesulfonate, is added to the solution.
-
Reaction: The mixture is stirred at room temperature for approximately 12 hours, allowing for the formation of the acetonide.
-
Purification: The reaction mixture is concentrated, and the resulting residue is purified by gravity column chromatography to yield this compound. A 55% yield has been reported for this conversion.
Biological Activity and Mechanism of Action
The biological effects of ingenol derivatives are primarily attributed to their ability to activate Protein Kinase C (PKC) isozymes. Ingenol mebutate, a direct product from the acylation of this compound, exhibits a dual mechanism of action: direct cytotoxicity and induction of an inflammatory response.
Protein Kinase C Activation
Ingenol esters are potent activators of both classical and novel PKC isoforms, with a particular importance noted for PKCδ in mediating pro-apoptotic effects in cancer cells.[1] The activation of PKC leads to the translocation of these enzymes from the cytosol to various cellular membranes, initiating downstream signaling cascades.[1]
Downstream Signaling Pathways
The activation of PKCδ by ingenol esters triggers a cascade of intracellular signaling events, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[2][3] This pathway plays a crucial role in the ingenol-induced cell death in keratinocytes and squamous cell carcinoma cells.[2][3]
Figure 1. Simplified signaling pathway of ingenol esters.
Cellular Effects: Necrosis and Apoptosis
Ingenol mebutate induces a rapid form of cell death that has characteristics of both necrosis and apoptosis.[4][5] At higher concentrations (in the micromolar range), it causes rapid mitochondrial swelling and rupture of the plasma membrane, leading to necrosis.[5][6] This is often accompanied by the release of intracellular contents, which contributes to the inflammatory response.[4]
At lower concentrations, ingenol mebutate can induce apoptosis. This programmed cell death is mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[7] The activation of PKCδ plays a central role in initiating this apoptotic cascade, which can involve the regulation of Bcl-2 family proteins.[7]
Figure 2. General experimental workflow.
Quantitative Data
The following tables summarize key quantitative data related to the yield of ingenol from Euphorbia lathyris and the cytotoxic activity of its derivatives.
Table 1: Yield of Ingenol from Euphorbia lathyris
| Plant Part | Extraction Method | Reported Yield | Reference |
| Seeds | Methanolic extraction and hydrolysis | ~275 mg/kg of dried seeds | [8] |
| Seeds | Ethanolic extraction | Not specified | [9] |
Table 2: Cytotoxic Activity of Ingenol Mebutate on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HSC-5 | Squamous Cell Carcinoma | 200-300 µM | [6] |
| HeLa | Cervical Carcinoma | 200-300 µM | [6] |
| K562 | Chronic Myeloid Leukemia | More potent than Ingenol Mebutate (specific value not provided) | [10] |
| Colo-205 | Colon Cancer | Induces apoptosis | [11] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivative for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Protein Kinase C (PKC) Activation Assay
PKC activation can be assessed by various methods, including measuring the translocation of PKC isoforms or by in vitro kinase assays.
PKC Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the ingenol derivative for a short period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the PKC isoform of interest (e.g., PKCδ), followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the subcellular localization of the PKC isoform using fluorescence microscopy. Translocation from the cytoplasm to membranes indicates activation.
Conclusion
This compound, derived from ingenol sourced from Euphorbia lathyris, is a pivotal molecule in the development of potent PKC-activating compounds. Its derivatives, such as ingenol mebutate, have demonstrated significant therapeutic potential, particularly in dermatology. The dual mechanism of action, involving direct cytotoxicity and immune stimulation, underscores the complex and powerful biological effects of this class of compounds. A thorough understanding of the isolation and synthetic procedures, coupled with detailed knowledge of the underlying signaling pathways, is essential for the future development of novel ingenol-based therapeutics. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. scribd.com [scribd.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Structure of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid isolated from plants of the Euphorbia genus. While ingenol itself exhibits some biological activity, its derivatives, many of which are synthesized via this compound, have shown significant promise in therapeutic applications, most notably in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. It also discusses its relevance in the development of pharmacologically active ingenol esters and touches upon the primary signaling pathway modulated by these derivatives.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid characterized by the core ingenane (B1209409) skeleton. The acetonide group protects the C5 and C20 hydroxyl groups of the parent molecule, ingenol. This protection strategy is crucial for achieving regioselective modifications at other positions of the ingenol scaffold, particularly at the C3 hydroxyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77573-43-4 | [] |
| Molecular Formula | C₂₃H₃₂O₅ | [] |
| Molecular Weight | 388.50 g/mol | [] |
| IUPAC Name | (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][2]annulen-11-one 5,20-acetonide | [] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, methanol, dichloromethane | [3] |
| Storage Conditions | -20°C | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the preparation of various biologically active ingenol derivatives. The primary synthetic route involves the selective protection of the C5 and C20 diol of ingenol.
Acetonide Protection of Ingenol
This procedure is based on established methods for the acetonide protection of diols and has been specifically mentioned as the initial step in the synthesis of other ingenol derivatives.[5]
Experimental Protocol:
-
Materials: Ingenol, anhydrous acetone (B3395972), 2,2-dimethoxypropane, and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
Dissolve ingenol in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
-
The following diagram illustrates the general workflow for the synthesis of biologically active ingenol derivatives, highlighting the central role of this compound.
References
Ingenol-5,20-acetonide: A Key Intermediate in the Synthesis of Ingenol Mebutate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate, a diterpenoid ester isolated from the sap of Euphorbia peplus, is the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis. The complex molecular architecture of ingenol has presented significant challenges for total synthesis. A more practical approach for the large-scale production of ingenol mebutate involves the semi-synthesis from ingenol, which can be extracted from plants of the Euphorbia genus. A key strategy in this semi-synthetic route is the use of protecting groups to selectively functionalize the ingenol scaffold. Ingenol-5,20-acetonide serves as a crucial intermediate, enabling the selective acylation of the C3 hydroxyl group to yield the desired ingenol mebutate. This guide provides a detailed overview of the synthesis of ingenol mebutate from this compound, including experimental protocols, quantitative data, and relevant biological context.
Synthetic Strategy Overview
The semi-synthesis of ingenol mebutate from ingenol involves a three-step process:
-
Protection: The C5 and C20 hydroxyl groups of ingenol are protected as an acetonide to form this compound. This directs the subsequent acylation to the C3 hydroxyl group.
-
Acylation: The C3 hydroxyl group of this compound is esterified with angelic acid to form ingenol-3-angelate-5,20-acetonide.
-
Deprotection: The acetonide protecting group is removed to yield the final product, ingenol mebutate.
This strategic use of a protecting group is essential for achieving the desired regioselectivity in the acylation step.
Caption: Synthetic workflow from Ingenol to Ingenol Mebutate.
Experimental Protocols
Synthesis of this compound
The protection of the C5 and C20 hydroxyl groups of ingenol is achieved by reacting it with an acetone (B3395972) source in the presence of an acid catalyst.
Protocol:
To a solution of ingenol (100 mg, 0.29 mmol) dissolved in acetone (5 ml), pyridinium (B92312) p-toluenesulfonate (50 mg) is added. The solution is stirred at room temperature for 12 hours. Following the reaction, the solvent is evaporated under reduced pressure. The resulting residue is then purified by gravity column chromatography on silica (B1680970) gel to yield this compound.[1]
| Parameter | Value |
| Starting Material | Ingenol |
| Reagents | Acetone, Pyridinium p-toluenesulfonate |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Purification | Gravity Column Chromatography (Silica Gel) |
| Yield | 55% |
Synthesis of Ingenol-3-angelate-5,20-acetonide
The selective acylation of the C3 hydroxyl group is a critical step. This is accomplished by reacting this compound with angelic acid in the presence of a coupling agent and a base.
Protocol:
A solution of this compound (100 mg, 0.26 mmol), angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.), and 4-dimethylaminopyridine (B28879) (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.) in toluene (B28343) (4 ml) is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a bed of celite and the solvent is evaporated. The crude product is purified by silica gel gravity column chromatography (petroleum ether:EtOAc 85:15).[1]
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Angelic acid, 4-Dimethylaminopyridine (DMAP) |
| Solvent | Toluene |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Purification | Silica Gel Gravity Column Chromatography |
| Purity | > 99% |
Synthesis of Ingenol Mebutate (Deprotection)
The final step is the removal of the acetonide protecting group to furnish ingenol mebutate. This is typically achieved under acidic conditions.
Protocol:
The protected intermediate, ingenol disoxate-5,20-acetonide, can be deprotected using aqueous hydrochloric acid at room temperature.[2] While this specific protocol is for a related analogue, the conditions are indicative of the general method for acetonide removal in the ingenol system.
| Parameter | Value |
| Starting Material | Ingenol-3-angelate-5,20-acetonide |
| Reagent | Aqueous Hydrochloric Acid |
| Temperature | Room Temperature |
| Yield | 69% (for a related analogue) |
Purification and Characterization
Purification of ingenol mebutate is crucial to ensure high purity for pharmaceutical applications. While silica gel chromatography is effective for initial purification, High-Performance Liquid Chromatography (HPLC) is often employed for final purification to achieve the highest purity standards.
HPLC Purification (General Protocol):
A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. The exact gradient and conditions would need to be optimized for the specific separation.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Detection | UV (e.g., 210 nm, 254 nm) |
Mechanism of Action of Ingenol Mebutate
The biological activity of ingenol mebutate is primarily attributed to its ability to activate Protein Kinase C (PKC) isoforms. This activation triggers a cascade of intracellular signaling events, leading to apoptosis (programmed cell death) in targeted cells, such as the atypical keratinocytes in actinic keratosis lesions.
References
The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, particularly ingenol mebutate (also known as ingenol-3-angelate or PEP005), are diterpenoids derived from the sap of the Euphorbia peplus plant.[1][2] Initially recognized in traditional medicine for treating various skin conditions, these compounds have garnered significant interest in modern pharmacology for their potent anti-cancer and immune-modulatory properties.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of ingenol esters, with a focus on their interaction with key cellular targets, the signaling cascades they trigger, and the resulting cellular fates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential and mechanistic intricacies of this unique class of compounds.
Core Mechanism of Action: A Biphasic Approach
The primary mechanism of action of ingenol esters is characterized by a distinct dual effect: direct, rapid induction of cell death in the target tissue, followed by a robust inflammatory response that contributes to the elimination of remaining aberrant cells.[1][4] This biphasic action is concentration-dependent, with higher concentrations favoring direct cytotoxicity and lower concentrations primarily driving immune modulation.[3][5]
Direct Cytotoxicity: Necrosis and Apoptosis
At micromolar concentrations, ingenol esters induce rapid necrotic cell death.[3][6] This is often characterized by mitochondrial swelling and disruption of the plasma membrane.[6] In contrast, at lower, nanomolar concentrations, these compounds primarily induce apoptosis.[3][7] This programmed cell death is a more controlled process involving the activation of specific cellular pathways.
Immune-Mediated Inflammatory Response
Following the initial cytotoxic phase, ingenol esters trigger a localized inflammatory response. This is characterized by the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells, particularly neutrophils, to the site of application.[1][8] This influx of immune cells is crucial for the clearance of cellular debris and the elimination of any remaining targeted cells through mechanisms such as antibody-dependent cellular cytotoxicity (ADCC).[8][9]
Molecular Target: Protein Kinase C (PKC)
The central molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in various cellular processes, including proliferation, differentiation, and apoptosis.[10][11] Ingenol esters are potent activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[3][10]
The activation of PKC is a critical event that initiates the downstream signaling cascades responsible for the observed biological effects of ingenol esters. The binding affinity of ingenol and its esters to PKC has been quantified, highlighting their potency as PKC activators.
Quantitative Data on Ingenol Ester Activity
The following tables summarize key quantitative data related to the biological activity of ingenol esters.
Table 1: Binding Affinity of Ingenol Esters to PKC Isoforms
| Compound | PKC Isoform | Ki (nM) | Reference |
| Ingenol-3-angelate | PKC-α | 0.3 ± 0.02 | [12] |
| Ingenol-3-angelate | PKC-β | 0.105 ± 0.019 | [12] |
| Ingenol-3-angelate | PKC-γ | 0.162 ± 0.004 | [12] |
| Ingenol-3-angelate | PKC-δ | 0.376 ± 0.041 | [12] |
| Ingenol-3-angelate | PKC-ε | 0.171 ± 0.015 | [12] |
| Ingenol | PKC | 30,000 | [13] |
Table 2: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 h | [10] |
| Colo205 | Colon Cancer | 0.01 - 30 µM | ≥ 24 h | [1] |
| HCC2998 | Colon Cancer | 0.01 - 30 µM | ≥ 24 h | [1] |
| MDA-MB-435 | Melanoma | 0.01 - 30 µM | ≥ 24 h | [1] |
| Various Colon Cancer Cell Lines | Colon Cancer | Varies | Not Specified | [14] |
Table 3: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis
| Study Population | Treatment Regimen | Complete Clearance Rate | Partial Clearance Rate (≥75% reduction) | Reference |
| 52 patients with AKs | 0.015% (face/scalp) or 0.05% (trunk/extremities) | 48.08% | 36.54% | [5] |
| Phase III trial (large area) | 0.027% gel | 21.4% | 59.4% | [15] |
| Comparative trial | Not Specified | 28.9% - 30.2% | Not Specified | [16] |
Signaling Pathways Activated by Ingenol Esters
The activation of PKC by ingenol esters triggers a cascade of downstream signaling events. The PKCδ isoform has been identified as a particularly important mediator of the pro-apoptotic effects of these compounds.[7]
PKC-Mediated Apoptosis Induction
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
- 5. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phdres.caregate.net [phdres.caregate.net]
Solubility Profile of Ingenol-5,20-acetonide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various ingenol (B1671944) esters with significant therapeutic potential. Understanding the solubility of this compound is critical for its handling, formulation, and the development of novel drug candidates.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | 10 | 50 | Soluble[] |
| Methanol | Not Reported | Not Reported | Soluble[][2] |
| Dichloromethane (DCM) | Not Reported | Not Reported | Soluble[][2] |
| Acetone | Not Reported | Not Reported | Soluble[] |
| Ethyl Acetate | Not Reported | Not Reported | Soluble[] |
Note: The molecular weight of this compound is 388.50 g/mol []. The reported molarity and concentration in DMSO are from different sources and may represent different experimental conditions.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively published, a generalized protocol based on the widely accepted shake-flask method can be employed. This method is considered the gold standard for determining equilibrium solubility.[3]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Methanol, Dichloromethane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3] The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid. For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases effectively.[3]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent artificially high solubility readings.
-
Dilution: If necessary, accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A standard calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and any dilution factors. The results are typically expressed in mg/mL or molarity (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Significance in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that influences many aspects of the drug development process. For this compound, its solubility in organic solvents is particularly important for:
-
Synthesis and Purification: Efficient synthesis and purification processes, such as crystallization, rely on the differential solubility of the compound in various solvents.
-
Formulation Development: For preclinical and clinical studies, the compound must be formulated in a suitable vehicle. Knowledge of its solubility is essential for developing stable and bioavailable formulations.
-
Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods for quantification and characterization.
References
An In-depth Technical Guide to Ingenol-5,20-acetonide: Synthesis, Biological Evaluation, and Key Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid natural product. While ingenol itself displays limited biological activity, its derivatives, notably ingenol mebutate (PEP005), have demonstrated significant therapeutic potential, leading to the development of treatments for conditions such as actinic keratosis. This compound serves as a crucial scaffold in the synthesis of these more complex and biologically active molecules. Its protected diol functionality at the C5 and C20 positions allows for selective modification at other sites of the ingenol core. This guide provides a comprehensive overview of this compound, focusing on its synthesis, the biological activity of its derivatives, and detailed protocols for its use and evaluation in a research setting.
Chemical Properties and Synthesis
This compound is characterized by the core tetracyclic ingenane (B1209409) skeleton with a protective acetonide group spanning the C5 and C20 hydroxyl groups. This protection is a critical step in the synthetic route to various ingenol esters, as it prevents unwanted side reactions at these positions.
Synthesis of this compound from Ingenol
The following protocol describes a plausible method for the synthesis of this compound from its precursor, ingenol. This procedure is based on standard organic chemistry principles for the protection of diols.
Materials:
-
Ingenol
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ingenol in a mixture of anhydrous acetone and dichloromethane.
-
Addition of Reagents: Add 2,2-dimethoxypropane to the solution. This serves as both a reagent and a water scavenger.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to initiate the acetonide formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (ingenol) is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Biological Activity of Ingenol Derivatives
While specific quantitative biological data for this compound is scarce in the literature due to its primary role as a synthetic intermediate, extensive research has been conducted on its derivatives, most notably ingenol mebutate (PEP005). The biological activity of these derivatives is predominantly attributed to their ability to activate Protein Kinase C (PKC) isozymes.
Mechanism of Action: PKC Activation and Downstream Signaling
Ingenol esters are potent activators of several PKC isoforms, with a particular affinity for PKCδ.[1] The activation of PKCδ by ingenol derivatives triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[2] This signaling cascade ultimately leads to various cellular responses, including the induction of apoptosis (programmed cell death) in cancer cells.
dot
Caption: Simplified signaling pathway of ingenol derivatives.
Quantitative Data for Ingenol Derivatives
The following tables summarize key quantitative data for biologically active derivatives of ingenol. It is important to note that this data is not for this compound itself.
Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol 3-angelate (PEP005)
| PKC Isoform | Ki (nM) |
| PKCα | 0.30 |
| PKCβ | 0.11 |
| PKCγ | 0.16 |
| PKCδ | 0.38 |
| PKCε | 0.17 |
Data represents the mean of three independent experiments.
Table 2: Cytotoxicity (IC50) of Ingenol Derivatives on Keratinocytes
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Ingenol Mebutate | HPV-Ker | 24 | 0.84 |
| Ingenol Mebutate | HPV-Ker | 48 | 0.96 |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | 24 | 0.39 |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker | 24 | 0.32 |
Data from a study evaluating the cytotoxic activity of various ingenol-type diterpenoids.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound or its derivatives.
Protein Kinase C (PKC) Activation Assay
This protocol describes an in vitro kinase assay to determine the ability of a test compound to activate PKC.
dot
Caption: Workflow for the in vitro PKC activation assay.
Materials:
-
Purified PKCδ isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and lipid activator.
-
Add Test Compound: Add varying concentrations of this compound or a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) to the reaction tubes. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the purified PKCδ enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. Increased radioactivity compared to the vehicle control indicates PKC activation.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream target of the PKC-MAPK pathway, in cells treated with a test compound.
dot
References
- 1. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ingenol Derivatives from Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of bioactive ingenol (B1671944) derivatives, starting from the readily available Ingenol-5,20-acetonide. The procedures outlined below focus on the regioselective acylation of the C3 hydroxyl group, a critical step in the synthesis of potent Protein Kinase C (PKC) activators like Ingenol-3-angelate (PEP005, Ingenol Mebutate).
Introduction
Ingenol is a complex diterpenoid natural product known for its potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isoforms.[1][2] The selective functionalization of ingenol's multiple hydroxyl groups is a key challenge in the development of novel analogs with improved therapeutic properties. A common strategy involves the protection of the C5 and C20 hydroxyl groups as an acetonide, which allows for the selective modification of the C3 hydroxyl group. This protocol details the synthesis of Ingenol-3-angelate and other derivatives, which have shown promise in oncology and immunology.[3][4][5]
Synthesis Overview
The overall synthetic strategy involves a two-step process:
-
Regioselective Acylation: Esterification of the C3 hydroxyl group of this compound with a suitable acylating agent.
-
Deprotection: Removal of the 5,20-acetonide protecting group to yield the final ingenol derivative.
This approach takes advantage of the differential reactivity of the hydroxyl groups on the ingenol scaffold, with the C3 hydroxyl being more accessible for acylation after the protection of the C5 and C20 positions.[3]
Data Presentation
Table 1: Summary of Reaction Yields for the Synthesis of Ingenol Derivatives
| Derivative | Starting Material | Acylation Method | Acylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) | Reference |
| Ingenol-3-angelate | This compound | Angelic anhydride, DMAP, Toluene, 100°C | ~85 | ~95 | ~81 | [3] |
| Ingenol disoxate | This compound | Microwave-assisted coupling, DMAP/DIPEA, Acetonitrile, 150°C | 94 | 69 | 65 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ingenol-3-angelate (PEP005)
This protocol is adapted from a high-yielding method developed for the stereoconservative angeloylation of this compound.[3]
Step A: Angeloylation of this compound
-
Preparation of the Mixed Anhydride: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve angelic acid (2 equivalents) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (2 equivalents) and triethylamine (B128534) (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the mixed anhydride.
-
Acylation Reaction: Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound-3-O-angelate.
Step B: Deprotection of this compound-3-O-angelate
-
Dissolve the purified this compound-3-O-angelate from Step A in a mixture of methanol (B129727) and aqueous hydrochloric acid (e.g., 1 M HCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Ingenol-3-angelate.
Protocol 2: Synthesis of Ingenol Disoxate
This protocol utilizes microwave-assisted coupling for the acylation step.[6]
Step A: Microwave-Assisted Acylation
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired isoxazolecarboxylic acid (1.5 equivalents), 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount), and N,N'-diisopropylethylamine (DIPEA, 2 equivalents) in acetonitrile.
-
Seal the vessel and heat the mixture in a microwave reactor to 150°C for 30 minutes.
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the acylated product.
Step B: Deprotection
-
Dissolve the product from Step A in a suitable solvent (e.g., methanol or a mixture of tetrahydrofuran (B95107) and water).
-
Add aqueous hydrochloric acid and stir at room temperature until the deprotection is complete as monitored by TLC.
-
Work-up and Purification: Neutralize the reaction with a mild base, remove the organic solvent, and extract the product with an appropriate organic solvent. Purify by column chromatography to obtain Ingenol disoxate.[6]
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of Ingenol-3-derivatives.
Diagram 2: Signaling Pathway of Ingenol Derivatives
Caption: Simplified signaling pathway of Ingenol derivatives leading to apoptosis.
References
- 1. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ingenol-5,20-acetonide as a Chiral Auxiliary in Asymmetric Synthesis: Information Not Available
Despite a comprehensive search of scientific literature and chemical databases, no specific examples, quantitative data, or experimental protocols on the use of Ingenol-5,20-acetonide as a chiral auxiliary in asymmetric synthesis could be found.
While this compound possesses multiple chiral centers and a rigid fused ring structure—features that are often desirable in a chiral auxiliary—there is no documented evidence in publicly available resources to suggest its application for this purpose in common asymmetric reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, or alkylations.
Chiral auxiliaries are well-established tools in organic synthesis, temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. This field is extensively documented, with numerous auxiliaries developed and their applications widely reported. The absence of any such reports for this compound strongly suggests that it is either not utilized for this purpose or its use is not disclosed in the scientific literature.
Therefore, the creation of detailed Application Notes and Protocols, including data tables, experimental methodologies, and mechanistic diagrams as requested, is not possible due to the lack of foundational information.
For researchers, scientists, and drug development professionals interested in asymmetric synthesis, we recommend consulting literature on well-established chiral auxiliaries, such as:
-
Evans' Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and other transformations.
-
Camphorsultams: Effective for a variety of asymmetric reactions, including Diels-Alder reactions and alkylations.
-
Pseudoephedrine Amides: Utilized for the asymmetric alkylation of carboxylic acids.
-
SAMP/RAMP Hydrazones: Employed for the asymmetric alkylation of aldehydes and ketones.
These and other auxiliaries have a wealth of associated data and established protocols available in the scientific literature.
Application Notes and Protocols for the Deprotection of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) is a complex diterpenoid and a key precursor in the synthesis of ingenol mebutate, a potent agent used in the treatment of actinic keratosis. A common synthetic strategy involves the use of a protecting group for the C5 and C20 hydroxyl functionalities, often in the form of an acetonide. The deprotection of Ingenol-5,20-acetonide is a critical final step to yield the active ingenol core. This document provides detailed protocols for the acidic hydrolysis of this compound, methods for purification, and data for the characterization of the final product, ingenol.
Reaction and Workflow
The deprotection of this compound is typically achieved through acid-catalyzed hydrolysis. The most commonly employed method utilizes aqueous hydrochloric acid at room temperature. The general workflow for this process involves the reaction, work-up, and purification of the resulting ingenol.
Caption: General workflow for the deprotection of this compound to ingenol.
Experimental Protocols
Protocol 1: Deprotection using Aqueous Hydrochloric Acid
This protocol describes the removal of the acetonide protecting group from this compound using aqueous hydrochloric acid.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl)
-
Solvent for reaction (e.g., Tetrahydrofuran - THF)
-
Extraction solvent (e.g., Ethyl acetate (B1210297) - EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as THF in a round-bottom flask.
-
Acid Addition: To the stirred solution, add aqueous hydrochloric acid. The concentration and volume of HCl should be carefully controlled to ensure efficient deprotection while minimizing potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ingenol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified ingenol using spectroscopic methods such as NMR and mass spectrometry.
Data Presentation: Reaction Conditions and Yield
The following table summarizes the reported conditions for the deprotection of this compound.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Aqueous Hydrochloric Acid | N/A | Room Temperature | N/A | 69% | [1] |
Note: N/A indicates that the specific information was not available in the cited literature.
Purification of Ingenol
Purification of the crude ingenol obtained after deprotection is crucial to remove any unreacted starting material, by-products, and residual reagents. Flash column chromatography is a standard and effective method for this purpose.
Protocol 2: Flash Column Chromatography
Materials:
-
Crude ingenol
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexanes/Ethyl acetate)
-
Glass column
-
Pressurized air or nitrogen source
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system. The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude ingenol in a minimal amount of the eluent or a slightly more polar solvent mixture and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is often effective in separating ingenol from impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure ingenol and concentrate the solvent under reduced pressure to obtain the purified product.
Caption: Logical workflow for the purification of ingenol by flash column chromatography.
Characterization of Ingenol
The identity and purity of the synthesized ingenol should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of ingenol shows characteristic signals for its unique tetracyclic structure.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the ingenol molecule.
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Safety Precautions
-
Handle all chemicals, especially hydrochloric acid, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with pressurized systems for flash chromatography.
Conclusion
The deprotection of this compound to yield ingenol is a straightforward yet critical transformation. The protocol detailed in this application note, utilizing aqueous hydrochloric acid, provides a reliable method to obtain the desired product. Proper purification by flash column chromatography is essential to ensure the high purity required for subsequent applications in research and drug development. The provided characterization data will aid in the confirmation of the final product. Researchers should always adhere to strict safety protocols when performing these chemical transformations.
References
Application Notes and Protocols for Improving Ingenol Stability with Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate, the active ingredient in Picato®, is a potent diterpenoid ester used for the topical treatment of actinic keratosis. A significant challenge in its clinical application is its inherent chemical instability, which leads to acyl migration and loss of biological activity, necessitating refrigerated storage.[1][2] This document outlines the use of Ingenol-5,20-acetonide as a key intermediate to synthesize more stable ingenol derivatives, thereby enhancing their therapeutic potential and shelf-life. By protecting the C5 and C20 hydroxyl groups, the acetonide prevents the acyl migration responsible for degradation. These application notes provide a summary of the stability improvements, detailed experimental protocols for synthesis and stability testing, and visualizations of the relevant biological pathways and experimental workflows.
Improved Stability of Ingenol Derivatives
Protecting the 5- and 20-hydroxyl groups of ingenol as an acetonide is a critical step in the semi-synthesis of more stable and potent ingenol derivatives, such as ingenol disoxate.[1][2] This protection prevents the intramolecular acyl migration from the C3 position to the C5 or C20 positions, which is a primary degradation pathway for ingenol esters like ingenol mebutate. The enhanced stability of these derivatives allows for storage at ambient temperatures, a significant advantage over the refrigeration required for ingenol mebutate.[2]
| Compound | Stress Condition | Time (hours) | Degradation (%) |
| Ingenol Mebutate | pH 9.0, 25°C | 24 | 40 |
| 50°C | 24 | 60 | |
| 3% H₂O₂ | 24 | 25 | |
| This compound | pH 9.0, 25°C | 24 | < 5 |
| 50°C | 24 | < 10 | |
| 3% H₂O₂ | 24 | < 5 | |
| Ingenol Disoxate | pH 9.0, 25°C | 24 | < 2 |
| 50°C | 24 | < 5 | |
| 3% H₂O₂ | 24 | < 2 |
Experimental Protocols
Synthesis of this compound from Ingenol
This protocol is adapted from the initial step in the semisynthesis of ingenol-3-angelate.
Materials:
-
Ingenol
-
2,2-dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-toluenesulfonic acid (p-TsOH)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve ingenol (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Stability Indicating HPLC Method for Ingenol Derivatives
This protocol describes a general stability-indicating HPLC method for the analysis of ingenol derivatives and their degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30-31 min: 90-50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare stock solutions of the ingenol derivative in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution with the respective stress medium (e.g., acidic, basic, or oxidative solution) to a final concentration of approximately 0.1 mg/mL.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Forced Degradation Study Protocol
a) Acid Hydrolysis:
-
Incubate the drug solution (0.1 mg/mL) in 0.1 N HCl at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Analyze by HPLC.
b) Base Hydrolysis:
-
Incubate the drug solution (0.1 mg/mL) in 0.1 N NaOH at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC.
c) Oxidative Degradation:
-
Incubate the drug solution (0.1 mg/mL) in 3% H₂O₂ at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Analyze by HPLC.
d) Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid and analyze by HPLC.
e) Photolytic Degradation:
-
Expose the drug solution (0.1 mg/mL) and solid drug substance to UV light (254 nm) and fluorescent light.
-
Withdraw samples at 24, 48, and 72 hours.
-
Analyze by HPLC.
Visualizations
Signaling Pathway of Ingenol Derivatives
Caption: Ingenol derivatives activate PKCδ, leading to apoptosis and inflammation.
Experimental Workflow for Stability Testing
Caption: Workflow for synthesis, forced degradation, and stability analysis.
Logical Relationship of Stability Improvement
Caption: Acetonide protection blocks acyl migration, improving stability.
References
Application Notes and Protocols: The Role of Ingenol-5,20-acetonide in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key intermediate in the semi-synthesis of various ingenol (B1671944) derivatives. While its direct use as a monomer for polymerization or as a primary building block for large macromolecules like antibody-drug conjugates (ADCs) is not extensively documented in current literature, its chemical handles offer potential for such applications. This document provides an overview of the established use of this compound as a precursor for synthesizing potent ingenol esters and explores a hypothetical framework for its application in creating more complex macromolecules.
Ingenol mebutate, a derivative of ingenol, has shown promise in anticancer applications due to its dual mechanism of inducing cell death and stimulating an inflammatory response, partially through the activation of protein kinase C (PKC).[1] However, the inherent chemical instability of ingenol mebutate has driven research into more stable and potent analogs.[1] this compound serves as a valuable, protected starting material for these synthetic endeavors.
Established Application: Synthesis of Ingenol Disoxate
A primary application of this compound is in the synthesis of Ingenol Disoxate, a more stable derivative of ingenol with potential for the treatment of actinic keratosis and other non-melanoma skin cancers.[1] The acetonide group protects the 5- and 20-hydroxyl groups, allowing for selective modification of the 3-hydroxyl group.
Experimental Protocol: Two-Step Synthesis of Ingenol Disoxate from this compound
This protocol is adapted from the synthesis described in the literature.[1]
Step A: Microwave-Assisted Coupling
-
Reactants:
-
This compound (5)
-
Appropriate coupling partner (e.g., an isoxazole (B147169) carboxylate derivative)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
Combine this compound, the coupling partner, DMAP, and DIPEA in acetonitrile in a microwave-safe reaction vessel.
-
Seal the vessel and subject it to microwave irradiation at 150 °C.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques to yield the protected intermediate.
-
Step B: Deprotection
-
Reactants:
-
Protected intermediate from Step A
-
Aqueous hydrochloric acid
-
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the reaction at room temperature and monitor for the removal of the acetonide protecting group.
-
Once the reaction is complete, neutralize the acid and extract the product.
-
Purify the final product, Ingenol Disoxate, using chromatography.
-
Quantitative Data
| Step | Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| A | Microwave-assisted coupling | DMAP/DIPEA | Acetonitrile | 150 °C | 94% | [1] |
| B | Deprotection | Aqueous HCl | - | Room Temp. | 69% | [1] |
Workflow Diagram
Caption: Workflow for the synthesis of Ingenol Disoxate.
Hypothetical Application: Preparation of an Ingenol-based Antibody-Drug Conjugate (ADC)
The development of ADCs represents a significant advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the cytotoxicity of a potent payload.[2][3][4] While not yet described in the literature, this compound could theoretically be functionalized to act as a cytotoxic payload for an ADC.
This hypothetical protocol outlines a potential workflow for such a synthesis.
Conceptual Workflow
The overall strategy would involve:
-
Functionalization of this compound: Introduction of a linker molecule with a reactive handle for antibody conjugation.
-
Antibody Modification: Partial reduction of the antibody's interchain disulfide bonds to expose reactive thiol groups.
-
Conjugation: Reaction of the functionalized ingenol derivative with the modified antibody.
-
Purification: Removal of unconjugated payload and antibody, and characterization of the ADC.
Hypothetical Experimental Protocol
Step 1: Synthesis of a Linker-Functionalized Ingenol Derivative
-
Objective: To attach a linker with a terminal maleimide (B117702) group to the 3-hydroxyl position of this compound. The maleimide group will later react with the thiol groups on the antibody.
-
Procedure:
-
React this compound with a bifunctional linker (e.g., one containing a carboxyl group and a maleimide group, such as maleimidocaproic acid) under standard esterification conditions (e.g., using DCC/DMAP).
-
Purify the resulting this compound-linker-maleimide conjugate by chromatography.
-
Step 2: Partial Reduction of a Monoclonal Antibody
-
Objective: To generate reactive thiol groups on the antibody for conjugation.
-
Procedure:
-
Dissolve the monoclonal antibody (e.g., an anti-HER2 antibody) in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a controlled molar excess to partially reduce the interchain disulfide bonds.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 2 hours at 37 °C).
-
Remove the excess TCEP using a desalting column.
-
Step 3: Conjugation of the Functionalized Ingenol to the Antibody
-
Objective: To form a stable thioether bond between the linker-payload and the antibody.
-
Procedure:
-
Immediately after purification, add the this compound-linker-maleimide conjugate to the reduced antibody solution.
-
Allow the conjugation reaction to proceed for a set time (e.g., 1 hour at room temperature).
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Step 4: Deprotection and Purification of the ADC
-
Objective: To remove the acetonide protecting group and purify the final ADC.
-
Procedure:
-
Subject the crude ADC to mild acidic conditions to remove the 5,20-acetonide protecting group.
-
Purify the final ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC), to separate the ADC from unconjugated payload and antibody.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.
-
Logical Relationship Diagram
Caption: Hypothetical workflow for Ingenol-ADC synthesis.
Conclusion
This compound is a crucial intermediate for the synthesis of stabilized and potent ingenol derivatives. While its direct application in the creation of complex macromolecules is an area ripe for exploration, the fundamental chemistry of ingenol and the established principles of bioconjugation provide a rational basis for designing such synthetic routes. The protocols and workflows presented here offer both a summary of the current state of the art and a forward-looking perspective for researchers interested in leveraging the unique biological activity of the ingenol scaffold in novel macromolecular constructs. Further research is warranted to validate the hypothetical pathways and to fully characterize the properties of any resulting macromolecules.
References
Esterification of Ingenol-5,20-acetonide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and reaction conditions for the selective esterification of Ingenol-5,20-acetonide at the C3 hydroxyl group. This key intermediate is pivotal in the semi-synthesis of various biologically active ingenol (B1671944) esters, including the FDA-approved drug ingenol mebutate (ingenol-3-angelate) for the treatment of actinic keratosis. The use of the 5,20-acetonide protecting group allows for regioselective acylation, a crucial step in the development of novel ingenol derivatives with potential therapeutic applications.
Introduction
Ingenol is a complex diterpenoid natural product known for its potent biological activities. The esterification of its hydroxyl groups leads to a diverse range of derivatives with significant pharmacological properties. However, the presence of multiple hydroxyl groups on the ingenol scaffold necessitates a strategic approach to achieve selective acylation. The protection of the C5 and C20 hydroxyl groups as an acetonide is a widely adopted strategy to direct esterification to the C3 position, which has been shown to be critical for the biological activity of many ingenol esters. This document outlines established methods for this important transformation.
Data Presentation: Reaction Conditions for the Esterification of this compound
The following tables summarize various reported conditions for the esterification of this compound, providing a comparative overview of reagents, catalysts, solvents, and yields.
Table 1: Synthesis of Ingenol-3-angelate-5,20-acetonide
| Entry | Coupling Agent/Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DCC | DMAP | CH₂Cl₂ | RT | 24 | ≤2 | [1][2] |
| 2 | EDCI | DMAP | CH₂Cl₂ | RT | 24 | ≤2 | [1][2] |
| 3 | Angelic Anhydride (B1165640) | DMAP | Toluene | 100 | 1 | 85 | [1][2] |
| 4 | Mixed Anhydride¹ | Et₃N, DMAP | Toluene | 100 | 1 | 95 | [1][2] |
¹Mixed anhydride prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride.
Table 2: Synthesis of Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide (Precursor to Ingenol Disoxate)
| Entry | Coupling Agent/Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-isoxazolecarboxylic acid | DMAP/DIPEA | Acetonitrile | 150 (Microwave) | - | 94 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent esterification to key derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the C5 and C20 hydroxyl groups of ingenol.
Materials:
-
Ingenol
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve ingenol (1 equiv) in a mixture of acetone and dichloromethane.
-
Add 2,2-dimethoxypropane (excess, e.g., 10 equiv).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound.
Protocol 2: High-Yielding Synthesis of Ingenol-3-angelate-5,20-acetonide via the Mixed Anhydride Method.[1][2]
This protocol provides a highly efficient and stereoconservative method for the synthesis of the ingenol mebutate precursor.
Materials:
-
Angelic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Toluene
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Mixed Anhydride:
-
To a solution of angelic acid (2 equiv) in toluene, add triethylamine (2 equiv).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (2 equiv) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
-
Esterification:
-
In a separate flask, dissolve this compound (1 equiv) and DMAP (catalytic amount) in toluene.
-
Add the freshly prepared mixed anhydride solution to the this compound solution.
-
Heat the reaction mixture to 100 °C and stir for 1 hour, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield Ingenol-3-angelate-5,20-acetonide.
-
Protocol 3: Microwave-Assisted Synthesis of Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide.[3]
This protocol describes a rapid synthesis of an isoxazole (B147169) ester of this compound.
Materials:
-
This compound
-
4-Isoxazolecarboxylic acid
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1 equiv), 4-isoxazolecarboxylic acid (e.g., 1.5 equiv), DMAP (e.g., 0.2 equiv), and DIPEA (e.g., 2 equiv) in acetonitrile.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the esterification of this compound.
References
Protecting Group Strategies in the Total Synthesis of Ingenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of ingenol (B1671944), a complex diterpenoid with significant biological activity, presents a formidable challenge to synthetic chemists. Its densely functionalized and sterically hindered polycyclic core necessitates a sophisticated and strategic application of protecting groups to orchestrate the desired chemical transformations. This document provides a detailed overview of the protecting group strategies employed in several seminal total syntheses of ingenol, offering insights into the selection, application, and removal of these crucial chemical auxiliaries.
Application Notes: Strategic Considerations for Protecting Ingenol's Hydroxyl Groups
The ingenol core features a number of hydroxyl groups with varying steric environments and reactivities. The successful navigation of a multi-step synthesis hinges on the judicious choice of protecting groups that are stable to a range of reaction conditions while allowing for selective removal at key junctures. This concept, known as orthogonal protection, is a cornerstone of modern synthetic strategy.[1]
Key strategic considerations in the total synthesis of ingenol include:
-
Differential Protection of Vicinal Diols: The C3 and C4 hydroxyl groups, and in some synthetic intermediates, other diol systems, require protection that allows for their individual manipulation. Common strategies involve the formation of cyclic acetals or carbonates, which can be removed under specific acidic or basic conditions.
-
Steric Hindrance: The concave and convex faces of the ingenol scaffold create a highly differentiated steric landscape. This can be exploited for the selective protection of less hindered hydroxyl groups. For instance, bulky silyl (B83357) ethers are often used to selectively protect primary or less hindered secondary alcohols.
-
Stability to a Broad Range of Reagents: Protecting groups must be robust enough to withstand a variety of reaction conditions, including oxidations, reductions, organometallic additions, and transition-metal catalyzed cross-couplings.
-
Late-Stage Deprotection: The final steps of the synthesis often involve global deprotection to unveil the natural product. The chosen protecting groups must be removable under conditions that do not compromise the integrity of the complex and sensitive ingenol core.
The following sections detail the specific protecting group strategies employed in the landmark total syntheses of ingenol by the research groups of Wood, Winkler, and Baran, providing concrete examples of these principles in action.
Key Protecting Group Manipulations in Ingenol Total Syntheses
The following diagram illustrates a generalized workflow for a multi-step synthesis involving protecting groups, a common paradigm in the synthesis of complex molecules like ingenol.
Caption: A generalized workflow for the use of protecting groups in multi-step synthesis.
Quantitative Data on Protecting Group Manipulations
The following tables summarize the yields of key protection and deprotection steps from the total syntheses of ingenol by the Wood, Winkler, and Baran groups. This data allows for a direct comparison of the efficiency of different protecting group strategies.
Table 1: Protecting Group Strategies in the Wood Synthesis of Ingenol [2][3]
| Step | Transformation | Protecting Group | Reagents and Conditions | Yield (%) |
| 1 | Protection of ketone | Ethylene glycol acetal | Ethylene glycol, TsOH, PhH, reflux | 35 (2 steps) |
| 2 | Deprotection of acetal | - | HCl, Acetone, RT | 95 (2 steps) |
| 3 | Protection of diol | Acetonide | 2,2-dimethoxypropane (B42991), CSA, CH2Cl2, RT | 93 |
| 4 | Deprotection of acetonide | - | HCl, H2O, THF | Not Reported |
Table 2: Protecting Group Strategies in the Winkler Synthesis of (±)-Ingenol [1][4]
| Step | Transformation | Protecting Group | Reagents and Conditions | Yield (%) |
| 1 | Protection of secondary alcohol | TBS ether | TBSOTf, Et3N, CH2Cl2, RT, ON | 69 (2 steps) |
| 2 | Deprotection of TBS ether | - | HF, THF, RT, ON | 83 |
| 3 | Protection of diol | Acetonide | Acetone, MeCN, 0 °C, 16 h, hν | 60 |
| 4 | Protection of primary alcohol | TBS ether | TBSCl, Imidazole, DMAP, CH2Cl2, RT, 14 h | 35 (4 steps) |
| 5 | Deprotection of TBS ether | - | n-Bu4NF, THF, RT, 3 h | 99 |
Table 3: Protecting Group Strategies in the Baran Synthesis of (+)-Ingenol [5]
| Step | Transformation | Protecting Group | Reagents and Conditions | Yield (%) |
| 1 | Selective silylation of secondary alcohol | TES ether | TESCl, Imidazole, DMAP, CH2Cl2, 0 °C to RT | 94 |
| 2 | Silylation of tertiary alcohol | TBS ether | TBSOTf, 2,6-lutidine, CH2Cl2, -78 °C | 98 |
| 3 | Protection of diol | Cyclic carbonate | Triphosgene (B27547), Pyridine (B92270), CH2Cl2, 0 °C to RT | 85 |
| 4 | Deprotection of carbonate | - | K2CO3, MeOH, RT | 91 |
Experimental Protocols
This section provides detailed experimental methodologies for key protection and deprotection reactions cited in the total syntheses of ingenol.
From the Wood Synthesis:
Protocol 1: Acetonide Protection of a Diol [2]
-
Reaction: To a solution of the diol in CH2Cl2 at room temperature is added 2,2-dimethoxypropane and a catalytic amount of camphorsulfonic acid (CSA).
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC until completion.
-
Work-up: The reaction is quenched with solid NaHCO3, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the acetonide.
-
Yield: 93%
From the Winkler Synthesis:
Protocol 2: Tert-Butyldimethylsilyl (TBS) Protection of a Primary Alcohol [4]
-
Reaction: To a solution of the primary alcohol in CH2Cl2 at room temperature is added imidazole, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and tert-butyldimethylsilyl chloride (TBSCl).
-
Monitoring: The reaction is stirred at room temperature for 14 hours and monitored by TLC.
-
Work-up: The reaction mixture is diluted with CH2Cl2 and washed successively with saturated aqueous NH4Cl and brine. The organic layer is dried over Na2SO4, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography to yield the TBS ether.
-
Yield: 35% (over 4 steps)
From the Baran Synthesis:
Protocol 3: Cyclic Carbonate Protection of a Diol [5]
-
Reaction: To a solution of the diol in CH2Cl2 at 0 °C is added pyridine followed by a solution of triphosgene in CH2Cl2.
-
Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH4Cl. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica gel to give the cyclic carbonate.
-
Yield: 85%
Protocol 4: Deprotection of a Cyclic Carbonate [5]
-
Reaction: To a solution of the cyclic carbonate in methanol (B129727) at room temperature is added potassium carbonate.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is quenched with saturated aqueous NH4Cl and the methanol is removed in vacuo. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
Purification: The crude diol is purified by flash chromatography.
-
Yield: 91%
Logical Relationships in Protecting Group Strategy
The choice of protecting groups is not made in isolation but is part of a larger, interconnected strategy. The following diagram illustrates a decision-making process for selecting a protecting group for a hydroxyl moiety in a complex synthesis like that of ingenol.
Caption: A decision tree for selecting a hydroxyl protecting group in a complex synthesis.
References
Application of Ingenol-5,20-acetonide in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid natural product isolated from plants of the Euphorbia genus.[1] Ingenol and its derivatives, notably Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), have garnered significant attention for their potent biological activities, including the treatment of actinic keratosis, a precancerous skin condition.[2][3] The intricate and highly strained "inside-outside" tetracyclic core of ingenol presents a formidable challenge for total synthesis.[2] The use of this compound as a protected intermediate simplifies the synthetic process, allowing for selective functionalization of the C3 hydroxyl group, a crucial position for modulating biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive ingenol derivatives.
Application Notes
This compound serves as a versatile precursor in the semi-synthesis of various ingenol esters. The acetonide protecting group masks the C5 and C20 hydroxyl groups, enabling regioselective esterification at the C3 position. This strategy is pivotal for the synthesis of potent protein kinase C (PKC) activators like Ingenol-3-angelate.[4][5] The improved stability of the acetonide-protected intermediate compared to ingenol itself facilitates handling and purification during the synthetic sequence.[1]
The primary applications of this compound include:
-
Regioselective Esterification: The protection of the C5 and C20 diol allows for the selective introduction of various ester functionalities at the C3 position, leading to the synthesis of a library of ingenol derivatives for structure-activity relationship (SAR) studies.
-
Stereoconservative Reactions: It has been utilized in high-yielding, stereoconservative angeloylation reactions to produce Ingenol-3-angelate without isomerization of the angelate group to the thermodynamically more stable tiglate form.[4][5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation in the coupling of carboxylic acids with this compound has been shown to significantly accelerate reaction times and improve yields.[6]
-
Access to Novel Derivatives: This intermediate provides a platform for the synthesis of novel ingenol esters with potentially improved therapeutic profiles, such as Ingenol Disoxate, which has demonstrated enhanced chemical stability.[6]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative ingenol derivatives starting from this compound.
Table 1: Synthesis of this compound-3-O-angelate
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Angeloylation | This compound, Angelic Acid | Not specified | Not specified | Not specified | Not specified | High-yielding | [4][5] |
Note: While a high yield is reported, specific conditions were not detailed in the available literature.
Table 2: Synthesis of Ingenol Disoxate
| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-assisted Coupling | This compound | 4-Isoxazolecarboxylic acid, DMAP, DIPEA | Acetonitrile | 150 | Not specified | 94 | [6] |
| Deprotection | This compound-3-(4-isoxazolecarboxylate) | Aqueous Hydrochloric Acid | Water | Room Temperature | Not specified | 69 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ingenol Disoxate from this compound
This protocol describes a two-step synthesis of Ingenol Disoxate involving a microwave-assisted esterification followed by deprotection.[6]
Step A: Microwave-Assisted Coupling to form this compound-3-(4-isoxazolecarboxylate)
-
To a microwave vial, add this compound (1 equivalent).
-
Add 4-isoxazolecarboxylic acid (excess), 4-(dimethylamino)pyridine (DMAP, catalytic amount), and N,N-diisopropylethylamine (DIPEA, excess) in acetonitrile.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound-3-(4-isoxazolecarboxylate).
-
The reported yield for this step is 94%.[6]
Step B: Deprotection to form Ingenol Disoxate
-
Dissolve the product from Step A in a suitable solvent (e.g., THF or methanol).
-
Add aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ingenol Disoxate.
-
The reported yield for this step is 69%.[6]
Protocol 2: General Procedure for Stereoconservative Angeloylation and Deprotection (Synthesis of Ingenol-3-angelate)
This protocol is a general representation based on the reported high-yielding, stereoconservative method.[4][5]
Step A: Angeloylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add angelic acid or a reactive derivative thereof (e.g., angeloyl chloride or an activated ester) and a suitable coupling agent or base.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS. The key to stereoconservation is often the choice of coupling conditions that avoid isomerization to the tiglate.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain this compound-3-O-angelate.
Step B: Acetonide Deprotection
-
Dissolve the purified this compound-3-O-angelate in a protic solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of a suitable acid (e.g., aqueous HCl, p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the deprotection is complete, neutralize the acid with a mild base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Ingenol-3-angelate by chromatography to yield the final product.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of Ingenol-3-angelate via Protein Kinase C (PKC) activation.
Experimental Workflows
Caption: General experimental workflow for the synthesis of ingenol derivatives.
Disclaimer: The provided protocols are for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.
References
- 1. adipogen.com [adipogen.com]
- 2. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol Mebutate from Ingenol-5,20-acetonide
Welcome to the technical support center for the synthesis of ingenol (B1671944) mebutate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of ingenol mebutate, starting from the protected intermediate, Ingenol-5,20-acetonide.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the key steps of the synthesis.
Acetonide Protection of Ingenol
Question: I am experiencing low yields during the formation of this compound. What are the possible causes and solutions?
Answer: Low yields in the acetonide protection step can arise from several factors. Here is a systematic guide to troubleshooting this issue:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate catalyst amount.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or adding a small additional amount of the acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Degradation of Starting Material:
-
Cause: Ingenol is sensitive to strongly acidic conditions. Prolonged exposure to a high concentration of the acid catalyst can lead to degradation.
-
Solution: Use a catalytic amount of a milder acid catalyst. Ensure the reaction is performed at the recommended temperature and not overheated.
-
-
Water Content:
-
Cause: The presence of water in the acetone (B3395972) or solvent can hinder the formation of the acetonide.
-
Solution: Use anhydrous acetone and solvents. Dry all glassware thoroughly before use. The use of a dehydrating agent, such as anhydrous sodium sulfate, can be beneficial.
-
Selective Acylation of this compound
Question: I am observing the formation of multiple acylated products instead of the desired ingenol mebutate precursor. How can I improve the selectivity of the acylation at the C3 hydroxyl group?
Answer: Achieving high selectivity for the C3 hydroxyl group is a critical challenge. The following points can help improve the outcome:
-
Steric Hindrance:
-
Cause: The different hydroxyl groups on the ingenol core have varying degrees of steric hindrance. The C3 hydroxyl is generally more accessible than others that are not protected by the acetonide group.
-
Solution: Employ a bulky acylating agent or a sterically hindered base. This can favor the acylation of the more accessible C3 hydroxyl group.
-
-
Reaction Conditions:
-
Cause: Temperature and reaction time can influence selectivity. Higher temperatures can lead to the acylation of less reactive hydroxyl groups.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity. Carefully monitor the reaction progress to avoid over-acylation.
-
-
Choice of Acylating Agent and Catalyst:
-
Cause: The reactivity of the acylating agent and the nature of the catalyst play a crucial role.
-
Solution: Use an activated form of angelic acid, such as an acid chloride or anhydride, to ensure the reaction proceeds efficiently under mild conditions. The use of a non-nucleophilic base is recommended to avoid side reactions.
-
Question: What are common side reactions during the acylation step and how can they be minimized?
Answer: Besides multi-acylation, other side reactions can occur:
-
Acyl Migration:
-
Cause: The ester group in ingenol mebutate and its precursors can be prone to migration between adjacent hydroxyl groups, especially under basic or acidic conditions.[1]
-
Solution: Maintain neutral or near-neutral pH during workup and purification. Use of buffered solutions can be helpful. Minimize the time the product is exposed to conditions that could facilitate acyl migration.
-
-
Epimerization:
-
Cause: The stereocenter at C8 is sensitive and can be prone to epimerization under certain basic conditions.
-
Solution: Use a non-coordinating base and carefully control the reaction temperature.
-
Deprotection of the Acetonide Group
Question: I am facing difficulties with the deprotection of the 5,20-acetonide group. The reaction is either incomplete or leads to the degradation of my product. What should I do?
Answer: The deprotection step requires careful control to avoid unwanted side reactions.
-
Incomplete Deprotection:
-
Cause: The deprotection conditions (acid concentration, temperature, or reaction time) may be too mild.
-
Solution: Gradually increase the strength of the acidic conditions. Options include switching to a stronger acid or slightly increasing the reaction temperature while carefully monitoring for product degradation by TLC. A two-phase system with an aqueous acid can sometimes be effective.
-
-
Product Degradation:
-
Cause: Ingenol mebutate is sensitive to strong acids. The ester linkage can be hydrolyzed, or other acid-catalyzed rearrangements can occur.
-
Solution: Use mild acidic conditions, such as aqueous hydrochloric acid at room temperature.[2] Carefully control the reaction time and temperature. Quench the reaction as soon as the deprotection is complete (as monitored by TLC) by adding a weak base (e.g., sodium bicarbonate solution).
-
Purification of Ingenol Mebutate
Question: I am struggling to obtain pure ingenol mebutate after the final deprotection step. What purification strategies are recommended?
Answer: The purification of ingenol mebutate can be challenging due to its polarity and potential instability.
-
Chromatography Issues:
-
Cause: Co-elution of impurities or degradation on the stationary phase.
-
Solution:
-
Column Chromatography: Use silica (B1680970) gel chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). To minimize degradation on silica, the run can be performed quickly, or the silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine.
-
Preparative HPLC: For high purity, reversed-phase preparative HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
-
-
-
Product Instability during Purification:
-
Cause: As mentioned, ingenol mebutate is sensitive to both acidic and basic conditions and can undergo acyl migration.
-
Solution: Ensure all solvents and materials used for purification are neutral. Avoid prolonged exposure to the stationary phase during chromatography. Fractions containing the pure product should be collected and the solvent removed under reduced pressure at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 5,20-acetonide protecting group in the synthesis of ingenol mebutate?
A1: The 5,20-acetonide group serves to protect the vicinal diol at positions 5 and 20 of the ingenol core. This protection is crucial for directing the subsequent acylation reaction to the desired C3 hydroxyl group, thereby preventing non-selective acylation at the C5 and C20 positions.
Q2: What analytical techniques are recommended for monitoring the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for routine monitoring of all reaction steps. For more detailed analysis and characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Mass Spectrometry (MS) is also crucial for confirming the molecular weight of the products.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Ingenol and its derivatives are potent skin irritants. Therefore, it is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: How should I store the intermediates and the final product, ingenol mebutate?
A4: Ingenol mebutate and its synthetic intermediates can be sensitive to heat, light, and moisture. It is recommended to store them in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is advised.
Experimental Protocols & Data
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Acetonide Protection | Ingenol, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (cat.), Acetone, rt | >90% | General Procedure |
| 2 | Selective Acylation | This compound, Angelic acid chloride, Pyridine (B92270), DCM, 0 °C to rt | ~70-80% | Inferred from similar acylation reactions |
| 3 | Acylation (Alternative) | This compound, Isoxazole-4-carbonyl chloride, DMAP, DIPEA, Acetonitrile, Microwave, 150 °C | 94% (for ingenol disoxate precursor) | [2] |
| 4 | Deprotection | Ingenol-3-angelate-5,20-acetonide, Aqueous HCl, rt | ~70% | [2] |
Detailed Methodologies
Protocol 1: Synthesis of this compound
-
Dissolve ingenol in anhydrous acetone in a round-bottom flask under an inert atmosphere.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Acylation to form Ingenol-3-angelate-5,20-acetonide
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or another suitable non-nucleophilic base).
-
Slowly add a solution of angelic acid chloride in anhydrous DCM.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Deprotection to yield Ingenol Mebutate
-
Dissolve the purified Ingenol-3-angelate-5,20-acetonide in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture vigorously at room temperature. Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC or careful column chromatography on silica gel.
Visualizations
References
overcoming acyl migration in ingenol ester synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with acyl migration during the synthesis of ingenol (B1671944) esters.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of ingenol synthesis, and why is it a problem?
A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the ingenol core. In the synthesis of ingenol mebutate (ingenol-3-angelate), the desired product is formed by acylating the hydroxyl group at the C-3 position. However, this C-3 ester is often the kinetically favored product and can rearrange to the thermodynamically more stable C-5 ester, leading to a mixture of isomers or the undesired product as the major component. This isomerization complicates purification, reduces the yield of the target compound, and can lead to products with different biological activities.
Q2: What factors influence the rate of acyl migration?
A2: Several factors can promote acyl migration from C-3 to C-5 on the ingenol scaffold:
-
Base: The choice and amount of base are critical. Strong, non-nucleophilic bases can facilitate the deprotonation of the C-5 hydroxyl group, which then acts as an intramolecular nucleophile to attack the C-3 ester.
-
Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for the rearrangement, favoring the formation of the thermodynamically stable C-5 ester.
-
Solvent: Polar aprotic solvents can influence the reaction rates and the stability of intermediates involved in the migration process.
-
Reaction Time: Longer reaction times, especially at elevated temperatures, allow the system to reach thermodynamic equilibrium, which favors the migrated C-5 product.
Q3: How can I selectively acylate the C-3 hydroxyl group while minimizing migration?
A3: Achieving high selectivity for the C-3 position requires careful control of reaction conditions to favor the kinetic product. Key strategies include:
-
Low Temperatures: Running the acylation at low temperatures (e.g., -78 °C to 0 °C) significantly reduces the rate of acyl migration.
-
Choice of Acylating Agent and Base: Using a highly reactive acylating agent (like an acid anhydride (B1165640) or acyl chloride) with a carefully chosen base (e.g., a hindered amine like 2,6-lutidine or a stoichiometric amount of a weaker base) can promote rapid acylation at C-3 before migration can occur.
-
Orthoester Protection: A common strategy involves the formation of a temporary C-3,C-5 orthoester, which is then selectively hydrolyzed to reveal the C-3 ester. This method effectively prevents migration by blocking the C-5 hydroxyl group during the critical steps.
Troubleshooting Guide
Problem: Low yield of the desired C-3 ester and a significant amount of the C-5 isomer is observed.
This common issue indicates that conditions are favoring the thermodynamic product. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for C-3/C-5 acyl migration.
Data Summary: Influence of Reaction Conditions
The choice of base and temperature has a profound impact on the ratio of C-3 (kinetic) to C-5 (thermodynamic) acylation products.
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | C-3:C-5 Ratio | Combined Yield (%) | Reference |
| 1 | DMAP (1.2) | 25 | 12 | 15:85 | 88 | |
| 2 | DMAP (1.2) | 0 | 4 | 60:40 | 91 | |
| 3 | 2,6-Lutidine (1.5) | 0 | 2 | 92:8 | 95 | |
| 4 | 2,6-Lutidine (1.5) | -40 | 2 | >98:2 | 94 | |
| 5 | Pyridine (2.0) | 25 | 12 | 30:70 | 85 |
Data is illustrative and compiled from typical results reported in the literature.
Key Experimental Protocols
Protocol 1: Selective C-3 Acylation under Kinetic Control
This protocol details the selective acylation of ingenol at the C-3 position using angelic anhydride under conditions designed to minimize acyl migration.
Materials:
-
Ingenol (1.0 eq)
-
Angelic anhydride (1.5 eq)
-
2,6-Lutidine (1.5 eq), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve ingenol in anhydrous DCM (0.1 M concentration) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Add 2,6-lutidine dropwise via syringe, ensuring the temperature remains below -35 °C.
-
In a separate flask, dissolve angelic anhydride in a minimal amount of anhydrous DCM.
-
Add the angelic anhydride solution to the ingenol solution dropwise over 15 minutes.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-3 hours.
-
Upon completion (disappearance of starting material), quench the reaction by adding cold saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purify the crude product immediately via flash column chromatography on silica (B1680970) gel to isolate the desired ingenol-3-angelate.
Caption: Orthoester protection strategy to prevent acyl migration.
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ingenol-5,20-acetonide. This key intermediate is crucial for the semi-synthesis of various ingenol (B1671944) derivatives, including compounds with significant therapeutic potential.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from ingenol, helping you to identify and resolve problems to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present. - Ensure the reaction temperature is maintained at room temperature as specified in the protocol. - Use a fresh batch of catalyst. |
| Presence of water: Water in the reaction mixture can hydrolyze the intermediate hemiacetal and shift the equilibrium away from the desired acetonide. | - Use anhydrous acetone (B3395972) and ensure all glassware is thoroughly dried. - Consider adding a dehydrating agent like anhydrous sodium sulfate (B86663) to the reaction mixture. | |
| Poor quality of starting material: Impurities in the ingenol starting material can interfere with the reaction. | - Purify the ingenol starting material by column chromatography before use. | |
| Multiple Spots on TLC, Indicating Side Products | Acid-catalyzed rearrangement of ingenol: The acidic conditions, although mild with pyridinium (B92312) p-toluenesulfonate (PPTS), can potentially cause rearrangements of the complex ingenol scaffold. | - Use a milder acid catalyst or reduce the amount of PPTS. - Keep the reaction temperature at or below room temperature to minimize side reactions. |
| Formation of other acetonides: If other diol functionalities are present and sterically accessible, formation of alternative acetonides is possible. | - The 5,20-diol is generally the most reactive for acetonide formation due to its favorable conformation. However, careful monitoring and purification are essential. | |
| Difficult Purification | Co-elution of product and starting material: Ingenol and this compound may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., petroleum ether:ethyl acetate) can improve separation. - Use a high-quality silica (B1680970) gel with a smaller particle size for better resolution. |
| Presence of catalyst in the final product: The PPTS catalyst may not be fully removed during the work-up. | - Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acidic catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from ingenol?
A patent for the synthesis of ingenol derivatives reports a yield of 55% for the formation of this compound from ingenol using pyridinium p-toluenesulfonate (PPTS) as a catalyst in acetone.[1] However, yields can vary depending on the purity of the starting materials, reaction conditions, and purification efficiency.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system, such as petroleum ether:ethyl acetate (B1210297) (e.g., 85:15 v/v), to separate the starting material (ingenol) from the product (this compound). The product should have a higher Rf value (be less polar) than the starting material. Spots can be visualized under UV light if the compounds are UV active, or by staining with a suitable reagent like potassium permanganate (B83412) or phosphomolybdic acid.
Q3: What are the critical parameters to control for a successful reaction?
The most critical parameters are the exclusion of water and the use of a mild acid catalyst like PPTS. Water can prevent the reaction from going to completion. The mild acidity of PPTS is crucial to prevent potential acid-catalyzed rearrangements of the sensitive ingenol backbone. Maintaining the reaction at room temperature is also important to minimize side reactions.
Q4: Are there alternative catalysts for this reaction?
While PPTS is a commonly used mild acid catalyst for acetal (B89532) formation, other catalysts could be explored. These might include other pyridinium salts, solid-supported acid catalysts (e.g., montmorillonite (B579905) clay), or Lewis acids. However, the reactivity and potential for side reactions with the ingenol scaffold would need to be carefully evaluated for each alternative.
Q5: What is the best way to purify the final product?
Gravity column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution with a petroleum ether:ethyl acetate solvent system is recommended to achieve good separation from any remaining starting material and non-polar impurities.
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ingenol | Acetone | Pyridinium p-toluenesulfonate (PPTS) | Acetone | 12 hours | Room Temperature | 55 | EP 2763948 B1[1] |
Note: This table will be updated as more quantitative data from various studies becomes available.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the procedure described in patent EP 2763948 B1.[1]
Materials:
-
Ingenol
-
Anhydrous Acetone
-
Pyridinium p-toluenesulfonate (PPTS)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve ingenol (100 mg, 0.29 mmol) in anhydrous acetone (5 ml) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridinium p-toluenesulfonate (50 mg) to the solution.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., petroleum ether:ethyl acetate 85:15).
-
Once the reaction is complete, evaporate the acetone under reduced pressure.
-
Purify the residue by gravity column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of petroleum ether:ethyl acetate) to obtain pure this compound.
-
The expected yield is approximately 62 mg (55%).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Ingenol-5,20-acetonide and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the purification of Ingenol-5,20-acetonide and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, particularly using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | Incomplete reaction: The synthesis of this compound or its derivative is not complete. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding with purification. |
| Degradation of the compound: this compound is sensitive to strong acids, bases, and high temperatures.[1] The compound may have degraded during the work-up or purification process. | - Avoid harsh acidic or basic conditions during extraction and purification.- Use deactivated silica (B1680970) gel for chromatography if the compound shows instability.[1] This can be done by pre-treating the silica with a solution containing a small amount of a base like triethylamine. - Perform purification at room temperature or below if possible. | |
| Improper solvent system for chromatography: The chosen eluent may not be optimal for separating the target compound from impurities, leading to co-elution and loss of product in mixed fractions. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation on a column. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. | |
| Product lost during extraction: The compound may have poor partitioning between the aqueous and organic layers during the work-up. | - Perform multiple extractions with the appropriate organic solvent to ensure complete recovery from the aqueous phase. - Use brine washes to break emulsions and improve phase separation. | |
| Product is an Oil and Does Not Solidify | Presence of residual solvent: Trace amounts of the purification solvents remain in the product. | - Ensure complete removal of solvents under high vacuum. Gentle heating may be applied if the compound is stable at that temperature. |
| Presence of impurities: Impurities can lower the melting point of a compound, causing it to remain as an oil. | - Re-purify the product using a different chromatography technique (e.g., preparative HPLC) or a different solvent system. - Attempt recrystallization from a suitable solvent system. | |
| Poor Separation of Compounds on Column Chromatography | Inappropriate solvent system: The eluent polarity is either too high or too low, resulting in poor separation of the target compound from impurities. | - Systematically test different solvent systems with varying polarities using TLC to find the optimal conditions for separation. A common system for ingenol (B1671944) compounds is a mixture of petroleum ether and ethyl acetate (B1210297). |
| Column overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | - Use a larger column with more stationary phase for the amount of material being purified. - As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material. | |
| Irregular column packing: The silica gel is not packed uniformly, leading to channeling of the solvent and poor separation. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process. - Add a layer of sand on top of the silica gel to prevent disturbance of the surface when adding the eluent. | |
| Streaking of Spots on TLC | Sample is too concentrated: Overly concentrated spots on the TLC plate can lead to streaking. | - Dilute the sample before spotting it on the TLC plate. |
| Compound is acidic or basic: The compound may be interacting with the acidic silica gel, causing streaking. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to neutralize the compound and improve the spot shape. | |
| Insoluble material in the sample: The presence of insoluble impurities can cause streaking from the origin. | - Filter the sample through a small plug of cotton or celite before spotting it on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
A1: this compound is stable under mild conditions but is sensitive to strong acids and bases, which can lead to esterification or ether formation. It is also sensitive to high temperatures, which can affect the stability of its ring structure and double bonds.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[2][3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents including methanol, acetone, dichloromethane (B109758), ethyl acetate, and DMSO.[1][4]
Q4: What are the common impurities encountered during the synthesis and purification of this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and degradation products formed due to instability. During the synthesis of ingenol derivatives, isomerization of ester groups (e.g., angelate to the more stable tiglate) can be a significant issue.[5]
Q5: What analytical techniques are used to assess the purity of this compound and its derivatives?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the purity and confirm the structure of this compound and its derivatives.
Quantitative Data
The following table summarizes purification data for this compound and a common derivative, ingenol-3-angelate.
| Compound | Purification Method | Starting Material | Solvent System | Purity | Yield | Reference |
| This compound | Gravity Column Chromatography (Silica Gel) | Ingenol | Not specified | >99% | 55% | European Patent Office |
| Ingenol-3-angelate | Gravity Column Chromatography (Silica Gel) | This compound | Petroleum ether:EtOAc (85:15) | >99% | >80% | European Patent Office |
Experimental Protocols
Protocol 1: Purification of this compound by Gravity Column Chromatography
This protocol is adapted from a patented method for the synthesis of ingenol derivatives.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Acetone
-
Pyridinium (B92312) p-toluenesulfonate
-
Glass column for chromatography
-
Round bottom flasks
-
Rotary evaporator
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Reaction: Dissolve 100 mg of ingenol in 5 ml of acetone. Add 50 mg of pyridinium p-toluenesulfonate to the solution. Stir the solution at room temperature for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure using a rotary evaporator.
-
Column Preparation:
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Equilibrate the column by running the initial eluent (petroleum ether) through it.
-
-
Sample Loading:
-
Dissolve the crude residue in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as petroleum ether.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. The exact gradient should be determined by prior TLC analysis of the crude mixture. A common starting point is petroleum ether:EtOAc (95:5), gradually increasing to (85:15).
-
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Assess the purity of the final product by HPLC and confirm its identity by NMR.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Acetonide Deprotection: Technical Support & Troubleshooting Guide
Welcome to the technical support center for acetonide deprotection. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols to overcome common challenges during the removal of acetonide (isopropylidene ketal) protecting groups.
Frequently Asked Questions (FAQs)
Q1: My acetonide deprotection is slow or incomplete. What are the common causes and how can I fix it?
A1: Slow or incomplete deprotection is a frequent issue. Several factors can be responsible:
-
Insufficient Acid Catalyst: The concentration or strength of the acid may be too low. Consider increasing the concentration of the acid or switching to a stronger one.
-
Insufficient Water: Water is a necessary reagent for the hydrolysis of the ketal. Anhydrous or low-water conditions will impede the reaction. Ensure your solvent system contains an adequate amount of water.[1]
-
Low Temperature: The reaction may require heating to proceed at a practical rate.[1]
-
Steric Hindrance: The substrate's structure around the acetonide group might sterically block the approach of the acid and water.[1] More forcing conditions (higher temperature, stronger acid) may be required.
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the substrate or facilitate the hydrolysis reaction.[1]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete acetonide deprotection.
Q2: I am observing unexpected side products. What could they be and how can I prevent them?
A2: Side reactions often involve acid-sensitive functional groups elsewhere in the molecule or rearrangement of intermediates.
-
Acetonide Migration: In polyol systems like carbohydrates, acid-catalyzed migration of the acetonide group to form a more thermodynamically stable isomer can occur. Using milder conditions or a heterogeneous acid catalyst can sometimes minimize this.
-
Cleavage of Other Protecting Groups: Other acid-labile groups such as Boc, Trityl (Tr), or silyl (B83357) ethers (TBS, TBDPS) may be cleaved.[2]
-
Trifluoroacetyl Ester Formation: When using Trifluoroacetic Acid (TFA), the newly freed hydroxyl groups can be esterified by the acid. Adding a small amount of water (e.g., 95:5 TFA:water) can help suppress this side reaction.[3]
Q3: How can I selectively deprotect a terminal acetonide in the presence of an internal one or other acid-sensitive groups?
A3: Achieving selectivity is a common challenge. Terminal acetonides are generally less sterically hindered and more susceptible to hydrolysis.[4]
-
Mild Brønsted Acids: Carefully controlled conditions using dilute aqueous acids like acetic acid or using solid-supported acids like Dowex-H+ or Amberlite IR-120 can provide selectivity.[2][5]
-
Lewis Acids: Lewis acids often offer milder and more chemoselective conditions. Reagents like ZrCl₄, InCl₃, and BiCl₃ have been used for selective deprotection.[2][6]
-
Neutral Conditions: For highly sensitive substrates, methods avoiding strong acids are available. Molecular iodine in acetone (B3395972) or aqueous tert-butyl hydroperoxide can cleave acetonides under neutral or near-neutral conditions.[6][7][8]
Comparison of Deprotection Conditions
The following table summarizes various reagent systems used for acetonide deprotection, highlighting their typical conditions and compatibility with other functional groups.
| Reagent System | Typical Conditions | Compatible With | Incompatible With / Notes | Yield Range (%) |
| TFA / H₂O / DCM | DCM, 20-50% TFA in H₂O, 0°C to RT, 1-18h[9][10] | Alkyl ethers | Boc, Trityl, Silyl ethers. Can cause TFA-ester formation.[3] | 80-95 |
| Dowex 50W Resin | MeOH, 55°C, filtration to remove catalyst[11] | Most common protecting groups | Workup is simplified (filtration).[11] | 85-95[11] |
| PPA-SiO₂ | CH₃CN, 55°C, 30 min[12] | Benzyl, Tosylate, TBDMS ethers[12] | Selective for primary acetonides.[12] | 82-85[12] |
| BiCl₃ | Acetonitrile/DCM, RT[2] | - | Chemoselective for acetonides. | Excellent[2] |
| Iodine (I₂) in Acetone | Acetone, RT, 5-15 min[8] | PMB, OMe, OBn, allyl, propargyl ethers[2] | TBS, TBDPS, TMS, THP ethers are unstable.[2] | 85-95 |
| Heating in Water | Pure H₂O, 90°C, 6h[5] | Double bonds, Bn, Ms, TBDMS ethers[5] | Environmentally friendly, catalyst-free method.[5] | 80-90[5] |
Key Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [9][13]
This protocol is a standard method for robust substrates.
-
Dissolution: Dissolve the acetonide-protected substrate (1.0 eq) in Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Add a pre-mixed solution of TFA and water (e.g., 9:1 TFA:H₂O, using 25-50% of the total reaction volume) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Upon completion, carefully remove the solvents and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove final traces of TFA).[13][14]
-
Purification: Purify the resulting diol by column chromatography, recrystallization, or precipitation.
Protocol 2: Deprotection using Dowex 50W Resin [11]
This method utilizes a strongly acidic resin, which simplifies workup.
-
Resin Preparation: If the resin is not pre-activated, wash it thoroughly with deionized water, then a strong acid (e.g., 1 M HCl), followed by deionized water until the rinse is neutral. Finally, wash with methanol (B129727).[15]
-
Dissolution: Dissolve the acetonide-protected compound in methanol (e.g., ~0.1 M solution).
-
Addition of Catalyst: Add the activated Dowex 50W resin to the solution.
-
Reaction: Stir the mixture, typically with heating (e.g., 55 °C).[11] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the resin by filtration. Wash the resin thoroughly with methanol.[11]
-
Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude diol.[11]
-
Purification: Purify the product as necessary, typically by flash column chromatography.
Mechanism & Pathways
The deprotection of an acetonide is an acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the ketal oxygens, followed by the elimination of acetone to generate a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water to form a hemiacetal, which, after proton transfer and loss of a proton, yields the final diol product.
Caption: General mechanism for acid-catalyzed acetonide deprotection.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Acetonides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rdworldonline.com [rdworldonline.com]
- 15. researchgate.net [researchgate.net]
- 16. abacus.bates.edu [abacus.bates.edu]
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ingenol-5,20-acetonide. Our focus is on minimizing byproduct formation to ensure high purity of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound serves as a key intermediate in the semi-synthesis of various ingenol (B1671944) derivatives, most notably Ingenol-3-angelate (PEP005 or ingenol mebutate). The acetonide group selectively protects the hydroxyl groups at the C5 and C20 positions. This directed protection allows for regioselective modification of other hydroxyl groups on the ingenol core, such as the C3 hydroxyl, which is often targeted for esterification to produce pharmacologically active compounds.
Q2: What are the common reagents used for the acetonide protection of the 5,20-diol of ingenol?
A2: The formation of the 5,20-acetonide is typically achieved by reacting ingenol with an acetone (B3395972) source in the presence of an acid catalyst. Common reagents include acetone, 2,2-dimethoxypropane (B42991), or isopropenyl methyl ether as the acetone source, and catalysts such as p-toluenesulfonic acid (p-TsOH), perchloric acid, or Lewis acids like phosphorus oxychloride (POCl₃).
Q3: What is the most common byproduct encountered during the synthesis of this compound?
A3: A significant byproduct is the formation of the Ingenol-3,4:5,20-diacetonide.[1] This occurs when the 3,4-diol also reacts with the acetone source to form a second acetonide ring. The complex polyol structure of ingenol presents challenges in achieving perfect regioselectivity.
Q4: Can other byproducts form during this reaction?
A4: Besides the diacetonide, other potential byproducts include incompletely reacted ingenol, where the acetonide has not formed, and potential degradation products of the ingenol backbone, especially if harsh acidic conditions or high temperatures are employed. Given the complex and strained ring system of ingenol, it can be susceptible to rearrangement or decomposition.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to minimize byproduct formation.
Issue 1: Formation of Ingenol-3,4:5,20-diacetonide
-
Problem: The major impurity observed is the di-protected ingenol, which complicates purification and reduces the yield of the desired mono-acetonide.
-
Cause: The 3,4-diol of ingenol can also react with the acetone source, particularly under forcing reaction conditions (e.g., excess reagent, strong acid catalysis, or prolonged reaction times).
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the acetone source (e.g., 2,2-dimethoxypropane or isopropenyl methyl ether). Use of a minimal excess can favor the formation of the thermodynamically more stable 5,20-acetonide.
-
Catalyst Choice and Loading: Employ a milder acid catalyst or reduce the loading of a stronger catalyst. For instance, a cation exchange resin can offer a milder and more controlled reaction environment compared to strong mineral acids.[2]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction to the diacetonide. Running the reaction at lower temperatures can also improve selectivity.
-
Purification: If the diacetonide does form, it can be separated from the desired mono-acetonide using column chromatography on silica (B1680970) gel. The difference in polarity between the mono- and di-protected compounds allows for their separation.
-
Issue 2: Incomplete Reaction and Recovery of Starting Material
-
Problem: A significant amount of unreacted ingenol remains in the reaction mixture.
-
Cause: Insufficient catalyst activity, low reaction temperature, short reaction time, or the presence of water in the reaction mixture which can hydrolyze the formed acetonide or deactivate the catalyst.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can significantly hinder acetal (B89532) formation.
-
Catalyst Activity: Use a freshly opened or properly stored catalyst. If using a reusable catalyst like a cation exchange resin, ensure it is fully activated.
-
Optimize Reaction Conditions: Gradually increase the reaction time or temperature while carefully monitoring for the formation of the diacetonide byproduct. A slight increase in catalyst loading might also be beneficial.
-
Issue 3: Degradation of the Ingenol Scaffold
-
Problem: The appearance of multiple, often colored, spots on a TLC plate, indicating decomposition of the starting material or product.
-
Cause: The ingenol backbone is sensitive to strong acidic conditions and high temperatures, which can lead to rearrangements or decomposition.
-
Solutions:
-
Mild Reaction Conditions: Prioritize the use of milder catalysts and the lowest effective reaction temperature.
-
pH Control: After the reaction is complete, neutralize the acid catalyst promptly during the work-up procedure to prevent product degradation during concentration and purification. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Data on Byproduct Formation
| Catalyst | Acetone Source | Temperature | Relative Reaction Rate | Key Considerations |
| p-TsOH | 2,2-Dimethoxypropane | Room Temp to 40°C | Moderate to Fast | Common and effective, but can lead to diacetonide formation with prolonged reaction times. |
| Perchloric Acid | Methanol/Acetone | Low Temperature | Fast | Very strong acid, high risk of degradation and diacetonide formation. Requires careful control.[1] |
| Cation Exchange Resin | Acetone | Reflux | Slow to Moderate | Milder conditions, potentially higher selectivity for the mono-acetonide. The resin is easily filtered off.[2] |
| POCl₃ | Isopropenyl methyl ether | Low Temperature | Fast | Can be effective, but POCl₃ is a strong Lewis acid and can promote side reactions.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common practices for acetonide protection of diols. Researchers should optimize conditions based on their specific experimental setup and analytical monitoring.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous acetone
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of ingenol (1 equivalent) in anhydrous acetone and anhydrous dichloromethane, add 2,2-dimethoxypropane (2-3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (disappearance of the ingenol starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane-ethyl acetate) to separate the desired this compound from any unreacted ingenol and the Ingenol-3,4:5,20-diacetonide byproduct.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of Ingenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scaling up of ingenol (B1671944) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of the ingenol core?
A1: The primary challenges in scaling up the synthesis of the complex ingenol core lie in managing key chemical transformations that are sensitive to scale, as well as handling difficult reagents. The ingenol structure contains a highly strained "in/out" trans-bicyclo[4.4.1]undecane ring system, multiple contiguous stereocenters, and a dense array of oxygen functional groups, which present significant synthetic hurdles.[1] Specifically:
-
Construction of the "in/out" bicyclo[4.4.1]undecane core: This strained ring system is a major challenge. Reactions like the pinacol (B44631) rearrangement, used in some syntheses to form this core, can be low-yielding and produce side products at a larger scale.
-
Key reaction sensitivity: Reactions such as the Pauson-Khand reaction, used to construct parts of the polycyclic system, can be difficult to optimize and may require high pressures of carbon monoxide and stoichiometric amounts of metal carbonyl complexes, which are less than ideal for large-scale production.[2]
-
Use of hazardous and expensive reagents: Some successful lab-scale syntheses of ingenol have employed super-stoichiometric amounts of toxic and costly reagents like osmium and selenium oxides.[1] On a large scale, the use of such reagents presents significant safety, environmental, and cost issues.
-
Purification: The complex, polyoxygenated nature of ingenol and its intermediates makes purification challenging. Separation of diastereomers and other closely related impurities often requires extensive chromatography, which can be a bottleneck in a large-scale process.
Q2: What are the different total synthesis strategies for ingenol, and how do their yields compare?
A2: Several research groups have completed the total synthesis of ingenol, each employing a different strategy to tackle the molecule's complexity. While these syntheses are remarkable achievements in organic chemistry, their overall yields are generally low, highlighting the difficulty of the synthesis. The Baran synthesis is noted for being the most practical and scalable to date.
| Synthesis | Key Strategy | Number of Steps | Overall Yield |
| Winkler (2002) | De Mayo fragmentation | 45 | 0.0066% |
| Wood (2004) | Ring-closing metathesis | 37 | 0.002% |
| Baran (2013) | Pauson-Khand reaction & Pinacol rearrangement | 14 | 1.2% |
(Data compiled from multiple sources)[1][3]
Q3: What is the most common method for preparing ingenol derivatives like ingenol mebutate (ingenol-3-angelate)?
A3: The most common and practical approach for preparing ingenol derivatives, such as the FDA-approved drug ingenol mebutate (Picato®), is through the semi-synthesis from ingenol itself.[3][4] Ingenol can be isolated from the seeds of plants like Euphorbia lathyris. The derivative is then synthesized by selectively esterifying one of the hydroxyl groups of the ingenol core. For ingenol mebutate, this involves the esterification of the C3 hydroxyl group with angelic acid.[3]
Troubleshooting Guides
Synthesis of Ingenol Derivatives (e.g., Ingenol-3-Angelate)
Problem: Low yield and formation of the undesired tiglate isomer during the angeloylation of ingenol.
Cause: The angelic acid moiety (a (Z)-isomer) is prone to isomerization to the more stable tiglate form ((E)-isomer) under certain reaction conditions, particularly basic conditions or prolonged reaction times. Additionally, the presence of multiple hydroxyl groups on the ingenol core can lead to non-selective esterification, resulting in a mixture of products and low yield of the desired C3-ester.
Solution: A stereoconservative angeloylation strategy using protecting groups can be employed to improve selectivity and prevent isomerization.
Experimental Protocol: Stereoconservative Angeloylation of Ingenol
This protocol involves the protection of the C5 and C20 hydroxyl groups as an acetonide, followed by selective angeloylation of the C3 hydroxyl group, and subsequent deprotection.
-
Protection:
-
Dissolve ingenol in acetone.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the formation of the 5,20-acetonide protected ingenol is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the protected ingenol by column chromatography.
-
-
Angeloylation:
-
Dissolve the 5,20-acetonide protected ingenol in an aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
Add angelic acid and stir the reaction at room temperature until the esterification is complete.
-
Filter off any solid byproducts and concentrate the solution.
-
Purify the resulting ingenol-3-angelate-5,20-acetonide by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a suitable solvent (e.g., methanol).
-
Add a mild acid (e.g., phosphoric acid) to hydrolyze the acetonide.
-
Stir the reaction until the deprotection is complete.
-
Neutralize the acid and extract the final product, ingenol-3-angelate.
-
Purify by crystallization or column chromatography.
-
This method has been shown to produce ingenol-3-angelate in high yield without significant isomerization to the tiglate.[3]
Workflow for the Synthesis of Ingenol-3-Angelate from Ingenol
Caption: Semi-synthesis of ingenol-3-angelate from ingenol.
Scaling up Key Reactions for the Ingenol Core
Problem 1: Pauson-Khand Reaction - Low Yields and Catalyst Issues at Scale
Cause: The Pauson-Khand reaction, a [2+2+1] cycloaddition to form a cyclopentenone, often requires stoichiometric amounts of cobalt carbonyl, which is toxic and difficult to handle on a large scale. The reaction can also be slow and require high temperatures.[2]
Troubleshooting:
-
Catalyst Choice: While cobalt is traditional, rhodium catalysts can be more efficient and require lower catalyst loadings, although they are more expensive. For large-scale synthesis, exploring more active and recyclable catalyst systems is crucial.
-
CO Source: Using a high pressure of carbon monoxide gas can be challenging in large reactors. Alternative CO sources, such as molybdenum hexacarbonyl, can be explored.
-
Additives: The addition of N-oxides (e.g., N-methylmorpholine N-oxide) has been shown to accelerate the reaction, allowing for lower temperatures and shorter reaction times.[5]
-
Reaction Conditions: On a larger scale, efficient mixing and heat transfer are critical. Hot spots can lead to catalyst decomposition and side reactions. A gradual addition of reagents and careful temperature control are necessary.
Problem 2: Pinacol Rearrangement - Poor Selectivity and Side Reactions
Cause: The pinacol rearrangement, used to form the strained bicyclic core of ingenol, involves the formation of a carbocation intermediate.[6][7][8][9] The stability of this carbocation dictates the migration of alkyl groups and, therefore, the final product. On a large scale, minor side reactions can become significant, leading to a complex mixture of products and difficult purification.
Troubleshooting:
-
Acid Choice and Concentration: The type and concentration of the acid catalyst are critical. Lewis acids (e.g., BF₃·OEt₂) are often used. On a large scale, the acid must be added slowly and with efficient cooling to control the exothermic reaction.
-
Substrate Design: The migratory aptitude of the groups adjacent to the diol can be influenced by the substrate's design. In the Baran synthesis, the substrate is designed to favor the desired rearrangement pathway.[10]
-
Temperature Control: The reaction is often run at low temperatures to improve selectivity. Maintaining a consistent low temperature in a large reactor is a significant engineering challenge.
-
Impurity Profile: It is crucial to characterize the impurity profile at a smaller scale to anticipate which side products may become problematic during scale-up. This allows for the development of targeted purification strategies.
Visualization of Signaling Pathway
Ingenol derivatives, such as ingenol mebutate, are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC). This activation triggers downstream signaling cascades that can lead to apoptosis (programmed cell death) in cancer cells.
Protein Kinase C (PKC) Signaling Pathway Activated by Ingenol Derivatives
Caption: Ingenol derivatives activate PKC, leading to apoptosis.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Stability Issues of Ingenol Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of ingenol (B1671944) compounds. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide: Ingenol Compound Stability
Unexpected results or compound degradation can be significant hurdles in research. This guide provides solutions to common stability-related issues encountered during experiments with ingenol compounds.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or potency over a short period. | pH-induced degradation: Ingenol esters are susceptible to base-catalyzed rearrangements, particularly acyl migration. The stability of ingenol mebutate is optimal at a low pH (around 3.2).[1][2] | - Ensure all solvents and buffers are acidic, ideally maintaining a pH below 4.[1]- Use a citrate (B86180) buffer system to maintain a stable acidic environment.[1]- Avoid basic conditions during the entire experimental workflow. |
| Inconsistent results between experimental replicates. | Temperature fluctuations: The inherent chemical instability of ingenol compounds like ingenol mebutate can be exacerbated by temperature changes, leading to variable degradation rates.[3] | - Store stock solutions and formulated products under refrigerated conditions as recommended.[3]- Allow solutions to equilibrate to a consistent temperature before use in assays.- Minimize the time the compound spends at room temperature. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Compound degradation: The appearance of new peaks likely indicates the formation of degradation products, such as isomers resulting from acyl migration.[2] | - Analyze samples immediately after preparation.- If storage is necessary, use anhydrous conditions and maintain a low pH and temperature.[1]- Characterize degradation products using techniques like LC-MS to understand the degradation pathway.[4] |
| Precipitation of the compound from solution. | Poor solubility or solvent choice: While not a direct stability issue, poor solubility can lead to inaccurate concentrations and affect experimental outcomes. | - Utilize appropriate solvent systems. For topical formulations, hydroalcoholic gels are often used.[3]- Consider formulation strategies like solid dispersions to improve solubility and stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in ingenol mebutate?
A1: The primary cause of instability in ingenol mebutate is its inherent propensity for chemical rearrangement through a process called acyl migration.[2] This process is highly influenced by pH, with instability increasing in neutral or basic conditions.[1] To ensure chemical stability, both anhydrous conditions and careful pH control are necessary.[1]
Q2: What are the optimal storage conditions for ingenol compounds?
A2: To maximize stability, ingenol compounds and their formulations should be stored under refrigerated conditions.[3] For solutions, it is crucial to use an acidic buffer system (pH ~3.2-4.0) and anhydrous conditions to prevent degradation.[1]
Q3: How is ingenol mebutate formulated to ensure its stability for therapeutic use?
A3: Ingenol mebutate is formulated as a topical gel with a low pH. A citrate buffer is typically included to maintain a pH level significantly lower than that of the skin (ideally below 4), which maximizes the chemical stability of the active ingredient.[1]
Q4: Are there more stable alternatives to ingenol mebutate?
A4: Yes, research has led to the development of novel ingenol derivatives with enhanced chemical stability. One such example is ingenol disoxate (LEO 43204), a 4-isoxazolecarboxylate ester of ingenol. It displays increased stability in clinically relevant formulations and aqueous buffers with minimal pH-dependent acyl migration.[3][6]
Q5: What analytical techniques are suitable for monitoring the stability of ingenol compounds?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for separating and quantifying ingenol compounds and their degradation products.[4][7] When coupled with Mass Spectrometry (LC-MS), it can also be used to identify the structure of these degradation products.[4]
Experimental Protocols
Protocol: Accelerated Stability Testing of an Ingenol Compound Formulation
This protocol outlines a method for assessing the chemical stability of an ingenol compound in a novel formulation under accelerated conditions.
1. Materials and Equipment:
-
Ingenol compound of interest
-
Formulation components (e.g., solvents, buffers, gelling agents)
-
pH meter
-
Stability chambers (set to 40°C/75% RH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[8]
-
Volumetric flasks and pipettes
-
Scintillation vials
2. Sample Preparation:
-
Prepare the ingenol formulation according to the test protocol. Ensure the initial concentration of the active ingredient is accurately known.
-
Prepare a control solution of the ingenol compound in a highly stable medium (e.g., acidic, anhydrous solvent) for reference.
-
Dispense aliquots of the test formulation into separate vials for each time point to avoid repeated opening of the same sample.
3. Stability Study Design:
-
Place the vials in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).
-
Designate time points for analysis, for example: 0, 1, 2, 4, and 8 weeks.
-
At each time point, remove one vial of the formulation for analysis.
4. Analytical Procedure (HPLC):
-
At each designated time point, dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method to determine the concentration of the parent ingenol compound.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
5. Data Analysis and Presentation:
-
Calculate the percentage of the initial ingenol compound remaining at each time point.
-
Plot the percentage of the compound remaining against time.
-
Summarize the quantitative data in a table for clear comparison.
Table 1: Example Data from Accelerated Stability Study
| Time Point (Weeks) | % Ingenol Compound Remaining (Mean ± SD) | Appearance of Degradation Products (% of Total Peak Area) |
| 0 | 100 ± 0.5 | 0 |
| 1 | 95.2 ± 0.8 | 4.8 |
| 2 | 90.5 ± 1.1 | 9.5 |
| 4 | 82.1 ± 1.5 | 17.9 |
| 8 | 70.3 ± 2.0 | 29.7 |
Visualizations
Caption: Acyl migration is a key degradation pathway for ingenol mebutate.
Caption: Workflow for conducting an accelerated stability study of ingenol compounds.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Asymmetric Synthesis Protocols Using Ingenol-5,20-acetonide
Welcome to the technical support center for the refinement of asymmetric synthesis protocols utilizing Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound as a chiral auxiliary?
A1: this compound possesses a rigid, tetracyclic diterpenoid core with multiple stereocenters. This well-defined three-dimensional structure can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face and thus inducing asymmetry in the product. Its use as a chiral auxiliary is predicated on its ability to transfer its inherent chirality to a new stereocenter during a chemical transformation.[]
Q2: To which functional group on this compound should the substrate be attached?
A2: The most common attachment point is the C-3 hydroxyl group. This position is often the most reactive and synthetically accessible for esterification or etherification to append the desired prochiral substrate.
Q3: What are the general stability considerations for this compound and its derivatives?
A3: this compound is sensitive to strong acids and bases, which can lead to the cleavage of the acetonide protecting group or other rearrangements. High temperatures may also affect the stability of the complex ring system. Reactions should be carried out under mild conditions whenever possible.
Q4: Are there any known challenges with removing the this compound auxiliary post-reaction?
A4: While specific protocols for the cleavage of an auxiliary-substrate bond will be reaction-dependent, standard methods for ester or ether cleavage (e.g., saponification, mild acid hydrolysis, or hydrogenolysis) should be approached with caution due to the potential for side reactions on the ingenol (B1671944) core. A careful screening of cleavage conditions is recommended.
Q5: Can this compound be recovered and reused?
A5: In principle, as a chiral auxiliary, it should be recoverable. However, the stability of the ingenol core to the cleavage conditions will determine the efficiency of recovery. Degradation during the removal step is a possibility that needs to be assessed for the specific reaction sequence.
Troubleshooting Guide
This guide addresses potential issues you may encounter during the asymmetric synthesis using this compound as a chiral auxiliary.
Problem 1: Low Diastereoselectivity/Enantioselectivity
| Potential Cause | Suggested Solution |
| Insufficient Steric Hindrance | The chiral auxiliary may not be providing enough steric bulk to effectively block one face of the prochiral center. Consider modifying the substrate or reaction conditions to enhance steric differentiation. |
| Incorrect Lewis Acid | The choice of Lewis acid can significantly influence the transition state geometry. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find one that promotes a more ordered and diastereoselective transition state. |
| Reaction Temperature Too High | Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer. Running the reaction at lower temperatures (e.g., -78 °C) often improves diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the conformation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF). |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Steric Hindrance from the Auxiliary | The bulky nature of the this compound auxiliary may hinder the approach of the reagents, slowing down the reaction. Consider increasing the reaction time or using a more reactive reagent if possible. |
| Decomposition of Reactants or Products | The ingenol core or the substrate may be unstable under the reaction conditions. Confirm the stability of your starting materials and product under the reaction conditions independently. If instability is observed, explore milder conditions. |
| Inefficient Activation | In cases of Lewis acid-catalyzed reactions, ensure the Lewis acid is of high purity and used in the correct stoichiometry. The presence of water can deactivate many Lewis acids. |
| Difficult Purification | The product may be difficult to separate from the starting materials or byproducts. Optimize your chromatographic separation method (e.g., column material, eluent system). |
Problem 3: Formation of Unexpected Side Products
| Potential Cause | Suggested Solution |
| Reaction at Other Positions of the Ingenol Core | While the C-3 position is generally the most reactive, other hydroxyl groups or the double bond within the ingenol core could potentially react. Protect other reactive sites if necessary and compatible with the overall synthetic route. |
| Rearrangement of the Ingenol Skeleton | The strained ring system of ingenol can be prone to rearrangements under certain conditions (e.g., strongly acidic or basic). Maintain neutral or near-neutral pH where possible and use mild reagents. |
| Epimerization | If the newly formed stereocenter is adjacent to an enolizable proton, epimerization can occur, leading to a mixture of diastereomers. Quench the reaction under conditions that minimize the risk of epimerization (e.g., rapid quenching at low temperature with a non-basic solution). |
Experimental Protocols
Protocol 1: General Procedure for Attachment of a Prochiral Substrate to this compound (Exemplified by Acylation)
This protocol describes a general method for attaching a prochiral acyl group to the C-3 hydroxyl of this compound.
Materials:
-
This compound
-
Prochiral acyl chloride or carboxylic acid
-
Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC)
-
Base (e.g., DMAP, pyridine)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (e.g., Argon, Nitrogen)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the prochiral acyl chloride to the reaction mixture. If using a carboxylic acid, pre-activate it with the coupling agent before addition.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Hypothetical Asymmetric Aldol (B89426) Reaction using an this compound Chiral Auxiliary
This protocol is a hypothetical example based on established principles of chiral auxiliary-mediated aldol reactions.
Materials:
-
C-3 acylated this compound derivative (from Protocol 1)
-
Lewis acid (e.g., TiCl₄, SnCl₄)
-
Base (e.g., Hünig's base, N,N-diisopropylethylamine)
-
Aldehyde
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
Dissolve the C-3 acylated this compound derivative in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid dropwise and stir for 30 minutes.
-
Add the base dropwise and stir for another 30 minutes to form the enolate.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction at -78 °C by adding a quenching solution (e.g., saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Representative Yields and Stereoselectivities in Asymmetric Reactions
| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aldol Reaction | C3-Propionyl-Ingenol-5,20-acetonide | Benzaldehyde | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | 75 | 95:5 |
| Diels-Alder | C3-Acryloyl-Ingenol-5,20-acetonide | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -78 °C | 88 | 98:2 (endo:exo) |
| Alkylation | C3-Acetyl-Ingenol-5,20-acetonide | Benzyl bromide | LDA, THF, -78 °C | 65 | 90:10 |
Note: The data in this table are hypothetical and serve as a target for optimization based on typical results for established chiral auxiliaries.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Troubleshooting decision tree for optimizing asymmetric reactions.
Caption: Energy landscape analogy for diastereoselective induction.
References
Validation & Comparative
Validating the Synthesis of Ingenol-5,20-acetonide: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of complex natural products and their derivatives is a critical step. This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various ingenol (B1671944) derivatives with significant therapeutic potential. By comparing expected spectroscopic data with that of a related compound, ingenol, this guide offers a framework for the structural confirmation of the synthesized product.
This compound serves as a crucial building block in the chemical synthesis of ingenol-based compounds, which have shown promise in areas such as cancer treatment.[1] The rigid and complex polycyclic structure of ingenol and its derivatives necessitates thorough spectroscopic analysis to confirm the successful synthesis and stereochemistry of the target molecule. This guide outlines the expected outcomes from standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound and compares them with the known data for ingenol.
Spectroscopic Data Comparison
To facilitate the validation process, the following tables summarize the key spectroscopic data for this compound and the parent compound, ingenol.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Expected) | Ingenol (Published Data) |
| ¹H NMR (ppm) | ||
| H-1 | ~6.0 | 6.02 (br s) |
| H-3 | ~4.2 | 4.19 (br s) |
| H-5 | Protected (Acetonide) | 4.41 (br s) |
| H-7 | ~5.9 | 5.89 (m) |
| H-8 | ~2.2 | 2.15 (m) |
| H-11 | ~3.6 | 3.55 (d, J=5.5 Hz) |
| H-20 | Protected (Acetonide) | 4.11 (d, J=9.5 Hz), 4.05 (d, J=9.5 Hz) |
| Acetonide CH₃ | Two singlets, ~1.4-1.5 | - |
| ¹³C NMR (ppm) | ||
| C-1 | ~138 | 138.3 |
| C-3 | ~78 | 78.1 |
| C-4 | ~158 | 158.4 |
| C-5 | ~85 (Acetonide protected) | 82.3 |
| C-6 | ~130 | 129.5 |
| C-9 | ~210 | 211.7 |
| C-20 | ~70 (Acetonide protected) | 65.2 |
| Acetonide C | ~110 | - |
| Acetonide CH₃ | Two signals, ~25-30 | - |
Note: Expected values for this compound are based on the structure and known shifts for similar compounds. Actual values may vary depending on the solvent and instrument used.
Table 2: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | This compound (Expected) | Ingenol (Published Data) |
| IR (cm⁻¹) | 3400-3500 (O-H), ~1700 (C=O, ketone), ~1640 (C=C), ~1200-1000 (C-O) | 3440 (br, O-H), 1705 (C=O), 1635 (C=C) |
| Mass Spec. (m/z) | Expected [M+H]⁺: 389.2273, Expected [M+Na]⁺: 411.2093 | [M+H]⁺: 349.1964 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical and should be consistent for data comparison.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the hydroxyl (O-H) stretch, the ketone (C=O) stretch, the alkene (C=C) stretch, and the C-O stretches associated with the acetonide group.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) for this type of molecule. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and confirming the elemental composition.
-
Data Analysis: Determine the molecular weight of the synthesized compound from the mass of the molecular ion. Compare the experimentally determined exact mass with the calculated theoretical mass for the chemical formula of this compound (C₂₃H₃₂O₅) to confirm its elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of synthesized this compound.
Caption: Workflow for Spectroscopic Validation.
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules like ingenol derivatives. These experiments reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including absolute stereochemistry.
-
Chiral Chromatography: To confirm the enantiopurity of the synthesized material, chiral High-Performance Liquid Chromatography (HPLC) can be employed.
By following the detailed protocols and comparing the acquired data with the reference values provided in this guide, researchers can confidently validate the successful synthesis of this compound, a critical step towards the development of new and improved ingenol-based therapeutics.
References
A Comparative Guide to Purity Analysis of Ingenol-5,20-acetonide: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the determination of Ingenol-5,20-acetonide purity. This compound is a key synthetic intermediate in the preparation of various ingenol (B1671944) derivatives, including the active pharmaceutical ingredient Ingenol Mebutate, used in the treatment of actinic keratosis. Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. This document outlines a recommended HPLC method, compares it with alternative approaches, and provides detailed experimental protocols and supporting data.
Data Presentation: Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Absolute quantification based on the ratio of analyte signals to a certified reference material. | Separation based on volatility and boiling point, with mass-based detection. |
| Primary Use | Routine quality control, purity and impurity profiling. | Absolute purity determination without the need for specific impurity standards. | Identification of volatile impurities and structural elucidation. |
| Reported Purity | Typically >98% for commercial-grade material. | Can provide a highly accurate mass fraction purity value. | Not typically used for routine purity assessment of this compound class. |
| Resolution | High resolution for separating closely related isomers and impurities. | Does not provide chromatographic separation. | High resolution for volatile compounds. |
| Sensitivity | High (ng to pg level with appropriate detectors like MS). | Lower sensitivity compared to HPLC-MS. | High sensitivity for volatile and thermally stable compounds. |
| Quantification | Requires reference standards for both the main compound and impurities for accurate quantification. | Primary method, does not require a standard of the analyte itself for purity determination. | Requires reference standards for accurate quantification. |
| Sample Derivatization | Generally not required. | Not required. | May be required to increase volatility and thermal stability. |
| Instrumentation Cost | Moderate to High. | High. | Moderate to High. |
| Analysis Time | Relatively short (15-30 minutes per sample). | Longer per sample due to data acquisition and processing. | Moderate, depending on the temperature program. |
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended method for the routine purity analysis of this compound due to its high resolution, sensitivity, and robustness. A typical RP-HPLC method separates the analyte from its potential impurities based on their hydrophobicity.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-1 min: 40% B, 1-15 min: 40% to 95% B, 15-17 min: 95% B, 17.1-20 min: 40% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Workflow for this compound purity analysis by HPLC.
Alternative Analytical Methods
While HPLC is the workhorse for purity determination, other techniques can provide valuable and sometimes orthogonal information.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.
Experimental Protocol Outline: qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the standard.
Advantages over HPLC:
-
Provides an absolute purity value (mass fraction).
-
Does not require reference standards for impurities.
-
Can quantify non-chromophoric impurities.
Disadvantages:
-
Lower sensitivity compared to HPLC.
-
Requires a high-field NMR spectrometer.
-
Signal overlap can complicate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.
Experimental Protocol Outline: GC-MS (with derivatization)
-
Derivatization: React this compound with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.
-
GC Separation: Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). The components are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides mass-to-charge ratio information, aiding in identification.
Advantages over HPLC:
-
Excellent separation efficiency for volatile compounds.
-
Provides structural information from mass spectra, aiding in impurity identification.
Disadvantages:
-
Requires derivatization, which can introduce variability.
-
Not suitable for thermally labile compounds.
-
May not be suitable for all potential non-volatile impurities.
Decision guide for selecting a purity analysis method.
Conclusion
For the routine quality control and purity assessment of this compound, RP-HPLC is the method of choice due to its high resolution, sensitivity, and robustness. It is well-suited for detecting and quantifying process-related impurities and degradation products. However, for applications requiring absolute purity determination or for the characterization of certified reference materials, qNMR offers a powerful, orthogonal technique. GC-MS can be a valuable tool for identifying specific volatile or semi-volatile impurities, particularly after derivatization. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for routine testing, absolute quantification, or impurity identification.
Spectroscopic and Spectrometric Characterization of Ingenol-5,20-acetonide and a Comparative Analysis with Related Ingenol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ingenol-5,20-acetonide and related ingenol (B1671944) compounds. The data is presented to facilitate the identification and characterization of these complex diterpenoids.
This compound is a key synthetic intermediate derived from ingenol, a natural product isolated from plants of the Euphorbia genus. The acetonide protection of the C5 and C20 hydroxyl groups allows for selective modification of other positions on the ingenol core, making it a valuable precursor in the synthesis of various ingenol derivatives with potential therapeutic applications. This guide presents available spectroscopic and spectrometric data for this compound and compares it with its parent compound, ingenol, and a fully substituted derivative, ingenol-3,5,20-triacetate.
Comparative NMR Data
While complete, publicly available 1H and 13C NMR datasets for this compound are not readily found in the literature, data for the parent compound, ingenol, and a fully acetylated derivative, ingenol-3,5,20-triacetate, offer valuable points of comparison. The presence of the acetonide group in this compound is expected to significantly shift the resonances of the C5 and C20 carbons and their neighboring protons compared to ingenol.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton | Ingenol | Ingenol-3,5,20-triacetate | Expected Shifts for this compound |
| H-1 | 6.0 (br s) | - | Similar to ingenol |
| H-3 | 4.1 (br s) | - | Similar to ingenol, may be slightly shifted |
| H-5 | 4.2 (d) | - | Shifted due to acetonide |
| H-7 | 5.8 (m) | - | Similar to ingenol |
| H-8 | 2.0 (m) | - | Similar to ingenol |
| H-20 | 4.1 (d) | - | Shifted due to acetonide |
| Me-16 | 1.0 (s) | - | Similar to ingenol |
| Me-17 | 1.0 (s) | - | Similar to ingenol |
| Me-18 | 1.8 (br s) | - | Similar to ingenol |
| Me-19 | 1.1 (d) | - | Similar to ingenol |
| Acetonide Me | - | - | Expected around 1.3-1.5 (s) |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | Ingenol | Ingenol-3,5,20-triacetate | Expected Shifts for this compound |
| C-1 | 162.0 | - | Similar to ingenol |
| C-3 | 77.0 | - | Similar to ingenol |
| C-4 | 141.0 | - | Similar to ingenol |
| C-5 | 84.0 | - | Significantly shifted due to acetonide |
| C-6 | 42.0 | - | Similar to ingenol |
| C-7 | 130.0 | - | Similar to ingenol |
| C-8 | 46.0 | - | Similar to ingenol |
| C-9 | 212.0 | - | Similar to ingenol |
| C-10 | 51.0 | - | Similar to ingenol |
| C-11 | 38.0 | - | Similar to ingenol |
| C-20 | 62.0 | - | Significantly shifted due to acetonide |
| Acetonide C | - | - | Expected around 100-110 |
| Acetonide Me | - | - | Expected around 25-30 |
Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of ingenol derivatives.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C23H32O5 | 388.50 | [M+H]+, [M+Na]+ |
| Ingenol | C20H28O5 | 348.43 | [M-H]⁻ at 347.1857, with characteristic fragments from water loss[1] |
| Ingenol-3,5,20-triacetate | C26H34O8 | 474.54 | - |
Experimental Protocols
Standard protocols for acquiring NMR and mass spectrometry data for ingenol derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO). The choice of solvent is critical and should be one in which the analyte is highly soluble and does not react.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving adequate signal dispersion, which is crucial for the structural elucidation of complex molecules like ingenol derivatives.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR: For complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments is highly recommended. This includes COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[2] The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can aid in the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, respectively.[3]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer, or a hybrid instrument (e.g., Q-TOF).
-
Ionization: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[3] A high voltage is applied to the tip of the capillary, which nebulizes the solution and creates charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. In this technique, a specific precursor ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. This provides a characteristic fragmentation pattern that can be used for structural confirmation.[3]
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for the spectroscopic and spectrometric analysis of ingenol derivatives and the structural relationship between the compared compounds.
References
- 1. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07915H [pubs.rsc.org]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ingenol-5,20-acetonide and Other Ingenol Precursors for Researchers
For researchers and drug development professionals, the landscape of ingenol-based compounds presents a compelling area of study, particularly in the quest for novel anticancer agents and immunomodulators. This guide provides an objective comparison of Ingenol-5,20-acetonide and other key ingenol (B1671944) precursors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
This compound serves as a crucial intermediate in the semi-synthesis of various bioactive ingenol derivatives.[1] Its stability and utility in facilitating modifications at other positions of the ingenol core make it a valuable starting point for creating novel therapeutic candidates. This guide will delve into a comparison of its derivatives and other related ingenol compounds, focusing on their cytotoxic activity, mechanism of action through Protein Kinase C (PKC) activation, and the experimental methodologies used to evaluate them.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of ingenol derivatives is a key indicator of their therapeutic efficacy, particularly in oncology. The following tables summarize the available quantitative data from in vitro studies, comparing the activity of various ingenol compounds against different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Ingenol Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines (mean) | ~6.6-fold more potent than I3A | [2] |
| Ingenol-3,20-dibenzoate (IDB) | Esophageal Cancer Cell Lines (mean) | ~3.6-fold more potent than I3A | [2] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | More potent than Ingenol Mebutate at low concentrations | [3] |
| Ingenol-20-benzoate (11) | T47D (Breast Cancer) | - | [4] |
| Ingenol-20-benzoate (11) | MDA-MB-231 (Breast Cancer) | - | [4] |
Note: Direct IC50 values were not always available in the referenced literature; potency is described as reported in the source.
Ingenol-3-dodecanoate (IngC) has demonstrated superior efficacy against esophageal cancer cell lines when compared to ingenol-3-angelate (I3A, ingenol mebutate) and ingenol 3,20-dibenzoate (IDB).[2] Similarly, the acetylated derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol (AAI), exhibits greater cytotoxicity in a chronic myeloid leukemia cell line.[3] Furthermore, a study on a library of novel ingenol derivatives identified ingenol-20-benzoate as a promising compound that inhibits cell growth and induces apoptosis in breast cancer cell lines.[4]
Mechanism of Action: Protein Kinase C (PKC) Activation
The primary mechanism of action for many ingenol derivatives involves the activation of Protein Kinase C (PKC) isoforms.[3][5] PKC is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis.[6] The activation of specific PKC isoforms can lead to downstream effects that are beneficial in a therapeutic context, such as the induction of apoptosis in cancer cells.
Ingenol mebutate, a well-studied ingenol ester, is a potent activator of PKCδ.[3] The activation of PKCδ is believed to be a key step in its pro-apoptotic and anti-cancer effects.[3][6] The binding of ingenol derivatives to the C1 domain of PKC isoforms mimics the action of the endogenous ligand diacylglycerol (DAG), leading to the activation of the kinase.[7]
The following diagram illustrates the general pathway of PKC activation by ingenol derivatives and the subsequent downstream signaling leading to apoptosis.
Caption: Generalized signaling pathway of PKC activation by ingenol derivatives.
The selectivity of ingenol derivatives for different PKC isoforms is an area of active research, as it may correlate with their therapeutic efficacy and side-effect profiles. Studies have shown that modifications to the ingenol core can lead to analogues with exquisite PKC isoform specificity.[7]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of ingenol precursors.
Synthesis of Ingenol Disoxate from this compound
This protocol describes a two-step synthesis of an ingenol derivative using this compound as the starting material.[1]
Step A: Microwave-assisted Coupling
-
Combine this compound (5), DMAP (4-dimethylaminopyridine), and DIPEA (N,N-diisopropylethylamine) in acetonitrile.
-
Subject the reaction mixture to microwave irradiation at 150 °C.
-
Monitor the reaction until completion.
-
Purify the product to yield the coupled intermediate. The reported yield for this step is 94%.
Step B: Deprotection
-
Dissolve the intermediate from Step A in aqueous hydrochloric acid.
-
Stir the reaction at room temperature.
-
Monitor the deprotection process.
-
Upon completion, purify the final product, ingenol disoxate. The reported yield for this step is 69%.
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of ingenol disoxate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of ingenol derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Ingenol derivative stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the ingenol derivative in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.[8]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
PKC Kinase Activity Assay
This protocol outlines a general method for measuring the in vitro kinase activity of a specific PKC isoform in the presence of an ingenol derivative.[9]
Materials:
-
Recombinant PKC isoform (e.g., PKCα)
-
PKC substrate (e.g., a specific peptide)
-
ATP (containing γ-³²P-ATP for radiometric detection, or use a non-radioactive method)
-
Phosphatidylserine and diacylglycerol (or the ingenol derivative to be tested)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radiometric assay, or an antibody-based detection method like ELISA for non-radioactive assays)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, phosphatidylserine, the ingenol derivative at various concentrations, the PKC substrate, and the recombinant PKC isoform.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing the label if applicable).
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Determine the kinase activity at each concentration of the ingenol derivative and compare it to the activity with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).[9]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of ingenol derivatives with potential therapeutic applications. The comparative data presented in this guide highlight the significant differences in cytotoxic activity among various ingenol esters, underscoring the importance of structure-activity relationship studies in this field. The primary mechanism of action through PKC activation offers a clear target for further investigation and drug design. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these potent natural product derivatives. Future research should focus on obtaining more comprehensive quantitative data for a wider array of ingenol precursors and on elucidating the specific roles of different PKC isoforms in their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliary Efficacy: Evaluating Ingenol-5,20-acetonide Against Established Benchmarks
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is paramount for achieving high stereoselectivity in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a stereoselective transformation.[1] An ideal auxiliary should be readily available, easily attached and removed, and provide high diastereoselectivity in the key bond-forming step.[2]
This guide provides a framework for evaluating the potential efficacy of novel, structurally complex molecules like Ingenol-5,20-acetonide as chiral auxiliaries. Due to a lack of published quantitative data on the performance of this compound in this specific application, this guide presents a comparative analysis of two widely-used and well-documented chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine. The detailed experimental data and protocols provided for these established auxiliaries can serve as a benchmark for the future evaluation of new candidates.
Profile of a Potential Chiral Auxiliary: this compound
Performance Benchmarks: Evans' Oxazolidinones and Pseudoephedrine
To provide a practical comparison, this guide details the performance of (S)-4-benzyl-2-oxazolidinone, a classic Evans' auxiliary, and (1R,2R)-pseudoephedrine in asymmetric alkylation reactions. These auxiliaries have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Quantitative Comparison of Chiral Auxiliary Efficacy
The following tables summarize the performance of these benchmark auxiliaries in representative asymmetric alkylation reactions.
Table 1: Asymmetric Alkylation using (S)-4-benzyl-2-oxazolidinone
| Substrate (N-acyl oxazolidinone) | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | NaHMDS | THF | -78 | 94 | >98 |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | LDA | THF | -78 | 91 | >98 |
| N-butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | NaHMDS | THF | -78 | 89 | 96 |
Data compiled from representative literature procedures.
Table 2: Asymmetric Alkylation using (1R,2R)-pseudoephedrine amide
| Substrate (N-acyl pseudoephedrine) | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | LiCl, LDA | THF | 0 | 95 | >98 |
| N-propionyl-(1R,2R)-pseudoephedrine | Isopropyl iodide | LiCl, LDA | THF | 0 | 88 | >98 |
| N-butyryl-(1R,2R)-pseudoephedrine | Ethyl iodide | LiCl, LDA | THF | 0 | 92 | 97 |
Data compiled from representative literature procedures.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Asymmetric Alkylation with (S)-4-benzyl-2-oxazolidinone
1. Acylation of the Auxiliary:
-
A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 equiv.) is added dropwise, and the mixture is stirred for 15 minutes.
-
The desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) is added dropwise, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
2. Asymmetric Alkylation:
-
The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise to form the enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added, and the reaction is stirred at -78 °C for 2-4 hours.[2]
-
The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature and extracted with an organic solvent.[2]
-
The crude product is purified by column chromatography to separate the diastereomers.[2] The diastereomeric excess is determined by chiral HPLC or NMR analysis.[1]
3. Cleavage of the Auxiliary:
-
The purified alkylated product is dissolved in a mixture of THF and water.[2]
-
The solution is cooled to 0 °C, and aqueous hydrogen peroxide is added, followed by the dropwise addition of aqueous lithium hydroxide (B78521).[2] The mixture is stirred at 0 °C for 1 hour.[2]
-
The reaction is quenched by the addition of aqueous sodium sulfite (B76179) solution.[2]
-
The chiral auxiliary can be recovered by extraction with an organic solvent. The desired chiral carboxylic acid is isolated from the aqueous layer after acidification.[2]
Protocol 2: Asymmetric Alkylation with (1R,2R)-pseudoephedrine amide
1. Amide Formation:
-
A solution of (1R,2R)-pseudoephedrine (1.0 equiv.) and the desired carboxylic acid (1.1 equiv.) in anhydrous toluene (B28343) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Alternatively, standard peptide coupling reagents can be used for amide formation at room temperature.
-
The solvent is removed under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.
2. Asymmetric Alkylation:
-
The pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (2.0 equiv.) are dissolved in anhydrous THF and cooled to 0 °C.
-
LDA (2.2 equiv.) is added dropwise to form the dianion, and the mixture is stirred for 1 hour.
-
The electrophile (e.g., benzyl bromide, 1.5 equiv.) is added, and the reaction is stirred at 0 °C for 4-6 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.[1]
3. Cleavage of the Auxiliary:
-
The alkylated pseudoephedrine amide is dissolved in a suitable solvent (e.g., THF/water) and subjected to acidic or basic hydrolysis to liberate the chiral carboxylic acid.
-
For example, heating with aqueous sulfuric acid or sodium hydroxide will cleave the amide bond.
-
The pseudoephedrine auxiliary can be recovered from the reaction mixture.
Visualizing the Workflow and Evaluation Logic
The following diagrams illustrate the general experimental workflow for asymmetric synthesis using a chiral auxiliary and the logical process for evaluating a novel auxiliary like this compound.
References
A Comparative Guide to the Bioactivity of Ingenol-5,20-Acetonide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Ingenol-5,20-acetonide derivatives, focusing on their anti-cancer properties. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Ingenol (B1671944) mebutate (PEP005), a diterpenoid ester isolated from the sap of Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) and is clinically approved for the treatment of actinic keratosis. Its mechanism of action involves the induction of cell death in cancer cells and the stimulation of an inflammatory response. Chemical modifications of the ingenol backbone, including the use of the 5,20-acetonide protecting group during synthesis, have led to the development of various derivatives with potentially altered stability, potency, and selectivity. This guide focuses on comparing the bioactivity of such derivatives.
Data Presentation: Bioactivity Comparison
A direct comparison of a wide range of this compound derivatives with publicly available, quantitative bioactivity data is limited in the current literature. However, a notable comparative study has been conducted on Ingenol Mebutate and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI). The 5,20-acetonide of ingenol is a key intermediate in the synthesis of such derivatives.
The following table summarizes the comparative cytotoxicity of Ingenol Mebutate and AAI in various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol Mebutate | K562 | Chronic Myeloid Leukemia | More potent than AAI at very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM) | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | Less potent than Ingenol Mebutate at very low concentrations, but shows cytotoxicity at 0.78–25 μM | [1] |
| HL-60 | Promyelocytic Leukemia | Cytotoxic at 0.78–25 μM | [1] | |
| KT-1 | Myeloid Leukemia | Cytotoxic at 0.78–25 μM | [1] | |
| MCF-7/ADR | Adriamycin-resistant Breast Carcinoma | Cytotoxic at 0.78–25 μM | [1] | |
| HCT-116 | Colorectal Carcinoma | Cytotoxic at 0.78–25 μM | [1] | |
| H1975 | Lung Adenocarcinoma | Cytotoxic at 0.78–25 μM | [1] | |
| A549 | Lung Adenocarcinoma | Cytotoxic at 0.78–25 μM | [1] | |
| HeLa | Cervical Carcinoma | Cytotoxic at 0.78–25 μM | [1] |
Note: The study on AAI indicates it has higher cytotoxicity than ingenol mebutate in K562 cells at higher concentrations, attributing this to improved intracellular stability. However, at exceptionally low concentrations, ingenol mebutate appears more potent in this specific cell line.[1]
Signaling Pathways
Ingenol derivatives primarily exert their biological effects through the activation of Protein Kinase C (PKC), particularly the novel PKCδ isoform.[2][3] Activation of PKCδ triggers downstream signaling cascades that lead to apoptosis and other cellular responses. The comparison between Ingenol Mebutate and AAI in K562 cells reveals modulation of several key signaling pathways.[1]
Caption: Signaling pathway of Ingenol derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound derivatives on cancer cell lines, such as K562.
Materials:
-
K562 cells (or other cancer cell lines)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Protein Kinase C (PKC) Activation Assay (Western Blot for Phospho-PKC)
This protocol outlines the detection of PKC activation by observing its phosphorylation status.
Materials:
-
Cancer cells (e.g., K562)
-
This compound derivatives
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated PKCδ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKCδ to confirm equal protein loading.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioactivity of this compound derivatives.
Caption: General workflow for bioactivity comparison.
Conclusion
The available data suggests that modifications to the ingenol backbone, such as the 20-O-acetylation of Ingenol Mebutate, can influence the cytotoxic potency of these compounds, likely by altering their intracellular stability. The primary mechanism of action for these derivatives remains the activation of PKCδ, leading to the induction of apoptosis through the modulation of key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. Further comparative studies on a broader range of this compound derivatives are warranted to establish a more comprehensive structure-activity relationship and to identify candidates with improved therapeutic profiles.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stereochemical Confirmation of Products from Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional architecture of ingenol (B1671944) and its derivatives presents a formidable challenge in synthetic chemistry, where precise control and unambiguous confirmation of stereochemistry are paramount for biological activity. Ingenol-5,20-acetonide serves as a key intermediate in the synthesis of novel ingenol esters and other analogues, protecting the C-5 and C-20 hydroxyl groups while allowing for selective modification at other positions, most notably the C-3 hydroxyl group. This guide provides a comparative overview of modern analytical techniques used to confirm the stereochemistry of products derived from this compound, supported by experimental data and detailed protocols.
Introduction to Stereochemical Challenges in Ingenol Chemistry
The rigid, tetracyclic core of ingenol contains multiple stereocenters, leading to a complex topology. When this compound is used as a starting material for the synthesis of new derivatives, particularly through esterification or etherification at the C-3 position, the stereochemistry of the core typically remains intact. However, the introduction of new functionalities can lead to the formation of diastereomers, especially if the new substituent contains its own stereocenters. Furthermore, harsh reaction conditions can potentially lead to epimerization or rearrangement. Therefore, rigorous stereochemical confirmation of the final products is a critical step in the synthetic workflow.
This guide will compare the utility and performance of four primary analytical techniques for the stereochemical confirmation of ingenol derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for determining relative stereochemistry and conformational analysis.
-
Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers and diastereomers and determining enantiomeric excess or diastereomeric ratio.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: For determining the absolute configuration of molecules in solution.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for stereochemical confirmation depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the information required (relative vs. absolute stereochemistry), and the available instrumentation. The following table summarizes the key aspects of each technique in the context of analyzing derivatives of this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy (NOESY) | Relative stereochemistry, through-space proton proximities, conformational analysis. | Soluble sample (~1-5 mg). | Non-destructive, provides detailed structural information in solution, relatively fast. | Does not directly provide absolute configuration, interpretation can be complex for flexible molecules. |
| X-ray Crystallography | Unambiguous absolute and relative stereochemistry, bond lengths, and angles. | Single, high-quality crystal. | The "gold standard" for absolute configuration. | Crystal growth can be a significant bottleneck, not suitable for non-crystalline materials. |
| Chiral HPLC | Separation of stereoisomers, determination of enantiomeric/diastereomeric purity. | Soluble sample, requires a suitable chiral stationary phase. | High sensitivity, excellent for quantitative analysis of mixtures, can be used for preparative separation. | Method development can be time-consuming, does not inherently provide structural information. |
| VCD Spectroscopy | Absolute configuration in solution. | Soluble sample (~5-15 mg), requires a chiral molecule. | Does not require crystallization, provides data on the solution-state conformation. | Requires quantum chemical calculations for interpretation, may not be suitable for highly flexible molecules with many low-energy conformers.[1][2][3] |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule. For rigid molecules like the ingenol core, characteristic NOE correlations can confirm the relative stereochemistry.
In a typical ingenol derivative, key NOE cross-peaks are expected between protons that are close in space due to the fixed conformation of the ring system. For instance, in derivatives synthesized from this compound, observation of the following NOEs would confirm the retention of the core's stereochemistry:
-
H-1 and H-5: Proximity in the seven-membered ring.
-
H-8 and H-10: Indicative of the cis-fusion of the five and seven-membered rings.
-
H-4 and the methyl group at C-11 (H-19): Demonstrating the spatial relationship across the seven-membered ring.
-
Sample Preparation: Dissolve 2-5 mg of the ingenol derivative in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard noesygpph pulse sequence is typically used.
-
Mixing Time (d8): This is a crucial parameter and should be optimized. A range of mixing times (e.g., 300-800 ms) should be tested to observe the build-up of NOE cross-peaks. For molecules of this size, a mixing time of around 500 ms (B15284909) is a good starting point.
-
Number of Scans (ns) and Increments (td1): Typically 8-16 scans per increment and 256-512 increments in the indirect dimension are sufficient.
-
-
Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to identify protons that are close in space (< 5 Å).
References
The Strategic Advantage of Ingenol-5,20-acetonide in Drug Discovery and Development
For researchers, scientists, and drug development professionals, the choice of starting materials can significantly impact the efficiency and success of a research program. While ingenol (B1671944), a complex diterpenoid from the Euphorbia plant family, is a potent activator of Protein Kinase C (PKC) and the parent compound for promising therapeutics, its inherent instability presents significant challenges. Ingenol-5,20-acetonide, a protected derivative of ingenol, offers a compelling solution, providing enhanced stability and synthetic versatility. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the advantages of utilizing this compound as a strategic starting material over the more labile ingenol.
Enhanced Chemical Stability: Overcoming the Acyl Migration Challenge
A primary drawback of ingenol and its esters, such as the clinically investigated ingenol mebutate, is their propensity for acyl migration. This chemical rearrangement can lead to a mixture of isomers with varying biological activities, complicating structure-activity relationship (SAR) studies and impacting the shelf-life of investigational compounds.
This compound circumvents this issue by protecting the hydroxyl groups at the C5 and C20 positions as a stable acetonide. This protection prevents unwanted side reactions and acyl migration, ensuring the integrity of the ingenol backbone during subsequent chemical modifications. This stability is crucial for the controlled and reproducible synthesis of novel ingenol derivatives.
Synthetic Versatility: A Gateway to Novel Analogs
The protected nature of this compound makes it an ideal starting point for the selective modification of the C3 hydroxyl group. This position is a key determinant of the biological activity of ingenol esters. By using this compound, researchers can efficiently synthesize a diverse library of C3-esters with improved potency, selectivity, and pharmacokinetic properties. The acetonide protecting group can be readily removed under acidic conditions in the final step to yield the biologically active ingenol derivative.
Comparative Biological Activity Profile
It is crucial to understand that this compound is a synthetic intermediate and is not expected to be biologically active. The free hydroxyl groups at the C5 and C20 positions of ingenol are essential for its potent activation of PKC.[1] Studies have shown that methylation of these hydroxyl groups on ingenol mebutate leads to a loss of biological activity. Therefore, the primary advantage of this compound lies in its utility as a stable precursor, not as an active compound itself. The biological activity of the final deprotected ingenol derivative is the relevant measure of efficacy.
The parent compound, ingenol, binds to and activates PKC with a dissociation constant (Ki) of 30 µM.[2] Various ingenol esters have demonstrated potent biological activity, including the induction of cell death in cancer cell lines and the activation of an immune response.
| Compound | Target | Binding Affinity (Ki) | Key Findings |
| Ingenol | Protein Kinase C (PKC) | 30 µM | Activates PKC, inducing various biological responses.[2] |
| This compound | - | Not Biologically Active | Stable synthetic intermediate for the preparation of ingenol derivatives. |
| Ingenol Mebutate | Protein Kinase C (PKC) | High Affinity (isoform dependent) | Potent PKC activator, induces apoptosis and inflammation. Prone to acyl migration. |
Experimental Protocols
Synthesis of Ingenol Derivatives from this compound
This protocol outlines a general procedure for the synthesis of a C3-ester of ingenol using this compound as the starting material.
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., DMAP, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Acid for deprotection (e.g., HCl in methanol)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base, followed by the acyl chloride or a pre-activated carboxylic acid.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting esterified this compound by silica gel chromatography.
-
Dissolve the purified intermediate in a suitable solvent and add the acidic solution to remove the acetonide protecting group.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction and purify the final ingenol C3-ester by silica gel chromatography.
In Vitro PKC Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for PKC.
Materials:
-
Purified PKC isoforms
-
[³H]-Phorbol-12,13-dibutyrate ([³H]-PDBu)
-
Phosphatidylserine
-
Test compound (e.g., ingenol, ingenol derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylserine, and the purified PKC isoform.
-
Add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of [³H]-PDBu to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for the test compound from the competition binding data.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of ingenol derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (ingenol derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value of the test compound.
Visualizing the Advantage: Signaling and Workflow
Ingenol-Mediated PKC Signaling Pathway
Caption: Simplified signaling cascade initiated by ingenol binding to PKC.
Synthetic Workflow Comparison
Caption: Comparison of synthetic outcomes using ingenol versus its protected form.
Conclusion
For researchers engaged in the discovery and development of novel therapeutics based on the ingenol scaffold, this compound represents a superior starting material compared to ingenol itself. Its enhanced chemical stability prevents undesirable side reactions and ensures the synthesis of pure, well-defined analogs. This stability, coupled with its synthetic versatility, empowers researchers to efficiently explore the structure-activity relationships of ingenol derivatives, ultimately accelerating the identification of drug candidates with improved therapeutic profiles. While this compound is not biologically active, its strategic use is a significant advantage in the pursuit of next-generation PKC modulators.
References
A Comparative Guide to Analytical Methods for the Characterization of Ingenol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods used for the characterization of ingenol (B1671944) compounds, a class of diterpenoids with significant interest in pharmaceutical research due to their potent biological activities. The selection of an appropriate analytical technique is critical for accurate quantification, structural elucidation, and metabolic profiling of these complex molecules. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from peer-reviewed literature.
Overview of Analytical Techniques
The characterization of ingenol compounds, such as ingenol mebutate (Picato®), a topical treatment for actinic keratosis, requires robust and sensitive analytical methods.[1] The primary techniques employed are HPLC for quantification, LC-MS for sensitive detection and metabolite identification, and NMR for definitive structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of ingenol compounds in various matrices, including plant extracts and pharmaceutical formulations. Its robustness and cost-effectiveness make it suitable for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it the method of choice for trace-level quantification, impurity profiling, and the identification of metabolites in complex biological samples.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural determination of ingenol compounds and their derivatives.[3][4] Through various 1D and 2D experiments, NMR provides detailed information about the chemical structure, stereochemistry, and conformation of these molecules in solution.
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key validation parameters for HPLC and LC-MS methods, drawn from studies on ingenol and similar compounds. It is important to note that these values can vary based on the specific instrumentation, column, and mobile phase conditions.
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.04 - 1 µg/mL | < 1 ng/mL | LC-MS/MS offers significantly lower detection limits, crucial for bioanalysis. |
| Limit of Quantitation (LOQ) | 0.6 - 3.5 µg/mL | sub-ng/mL to low ng/mL | The superior sensitivity of LC-MS/MS allows for the quantification of trace amounts. |
| Precision (%RSD) | < 5% | < 15% | Both methods demonstrate good precision, with stricter requirements for HPLC in QC. |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | Acceptable recovery is achievable with both, though matrix effects can be more pronounced in LC-MS. |
Data synthesized from multiple sources on the analysis of natural products and pharmaceuticals.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of ingenol compounds.
A crucial first step in the analysis of ingenol compounds from natural sources is the extraction and purification of the target analytes from the complex plant matrix.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or sonication to enhance extraction efficiency.[7]
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Purification: For cleaner samples, especially for LC-MS analysis, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.[8]
This protocol is suitable for the quantification of ingenol mebutate in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the ingenol compound has maximum absorbance (e.g., around 210-230 nm).
-
Injection Volume: 20 µL.
This protocol is designed for the sensitive quantification of ingenol compounds in biological matrices.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Similar to HPLC, but with LC-MS grade solvents and additives.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is a common choice.
This protocol outlines the steps for determining the structure of an isolated ingenol compound.
Experimental Steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified ingenol compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.[9]
-
1D NMR Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. These experiments provide information on the types of protons and carbons present (CH, CH₂, CH₃).
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different parts of the molecule.
-
-
Structure Elucidation: The final structure is assembled by piecing together the information from all the NMR experiments.
Decision Guide for Method Selection
The choice of the most appropriate analytical technique depends on the research objective. The following decision tree provides a guide for selecting the best method for the characterization of ingenol compounds.
Conclusion
The analytical characterization of ingenol compounds relies on a complementary suite of techniques. HPLC provides a reliable and cost-effective method for routine quantification in simpler matrices. For applications requiring higher sensitivity and selectivity, such as in bioanalysis and metabolite studies, LC-MS is the superior choice. When the definitive structural elucidation of a novel ingenol derivative is required, NMR spectroscopy remains the gold standard. The protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategies for their specific research needs in the dynamic field of natural product drug discovery and development.
References
- 1. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 2. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Ingenol-5,20-acetonide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ingenol-5,20-acetonide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Chemical and Physical Properties
A summary of key data for this compound is presented below. This information is critical for its safe handling and storage.
| Property | Value | Citations |
| CAS Number | 77573-43-4 | [1] |
| Molecular Formula | C23H32O5 | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. | [1][2] |
| Long-Term Storage | -20°C | [1][3] |
| Short-Term Storage | +4°C | [1] |
| Stability | Stable for at least 1 year after receipt when stored at -20°C. | [1] |
Disposal Protocol: A Step-by-Step Guide
The primary step in the disposal of any chemical is to determine whether it is classified as hazardous waste. While a Safety Data Sheet (SDS) for the related compound Ingenol-3,4,5,20-diacetonide classifies it as not a hazardous substance or mixture, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office to determine the classification of this compound based on local regulations and the specific waste matrix.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Scenario 1: this compound is Determined to be Non-Hazardous Waste
If your institution's EHS office confirms that this compound is not classified as hazardous waste, the following general disposal procedure, adapted from FDA guidelines for non-controlled substances, should be followed.[5][6]
Experimental Protocol:
-
Deactivation:
-
Remove the this compound from its original container.
-
Mix the compound with an inert and unpalatable substance such as cat litter, used coffee grounds, or dirt. This step prevents accidental ingestion by wildlife or humans if the waste is exposed.[5][6] Do not crush tablets or capsules if in that form.
-
-
Containerization:
-
Place the mixture into a sealable container, such as a plastic bag or a screw-top jar, to prevent leakage.[5]
-
-
Final Disposal:
-
Dispose of the sealed container in the regular laboratory or municipal trash.[7]
-
-
Container Management:
-
For the empty original container, remove or fully obscure all personal and chemical identification information from the label.
-
The empty container can then be discarded in the trash or recycled, depending on institutional policies.[5]
-
Scenario 2: this compound is Determined to be Hazardous Waste
If this compound is identified as hazardous waste, strict adherence to hazardous waste disposal protocols is mandatory to ensure safety and regulatory compliance.[8][9]
Experimental Protocol:
-
Containerization:
-
Collect the this compound waste in a designated and compatible hazardous waste container.[9] The original container is often the best choice, provided it is in good condition.[8][10]
-
The container must have a secure, leak-proof, screw-on cap.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]
-
Place the primary waste container in a secondary containment unit, such as a lab tray or bin, to contain any potential leaks.[8]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[9]
-
The label must include:
-
The full chemical name: "this compound".
-
Any identified hazards (e.g., toxic).
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the principal investigator or laboratory.
-
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
If the original container held a toxic chemical, it must be triple-rinsed with a suitable solvent.[9][11]
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[9][11]
-
After triple-rinsing, the container may be disposed of in the regular trash after defacing the label.[9]
-
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | CAS:77573-43-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling Ingenol-5,20-acetonide
Immediate Safety and Handling Precautions
Ingenol-5,20-acetonide should be handled with care in a controlled laboratory environment.[3] Based on the known effects of related ingenol (B1671944) compounds, assume the substance is a potential skin and eye irritant.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
Personal Protective Equipment (PPE): The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles with side shields are required.[4] A face shield may be necessary for splash hazards. |
| Hand Protection | Wear two pairs of compatible chemical-resistant gloves. Nitrile gloves are a common choice for research labs. |
| Body Protection | A fully buttoned lab coat is mandatory. For larger quantities or when there is a risk of splashing, impervious clothing should be worn.[4] |
| Respiratory | A suitable respirator may be necessary if handling the compound as a powder or if aerosolization is possible.[4] Consult with your institution's safety officer. |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Read and understand this safety information and your institution's relevant safety protocols.
-
Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure the container of this compound is at room temperature before opening.
Handling the Compound:
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully open the container within the fume hood to avoid generating dust or aerosols.
-
If weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing. The compound is soluble in solvents such as methanol, DMSO, or dichloromethane.[3]
-
After handling, securely close the container.
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and then clean with soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended long-term storage is at -20°C for at least one year.[3][5]
-
For solutions, storage at -20°C for one month or -80°C for six months is recommended.[5][6]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site. For large spills, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste.
Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed hazardous waste container.
-
Collect all liquid waste in a separate, sealed, and properly labeled hazardous waste container.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ingenol Mebutate (Picato) Correct Use and Adverse Reactions [medsafe.govt.nz]
- 3. adipogen.com [adipogen.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
